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  • Product: Amyl 2-furoate
  • CAS: 1334-82-3

Core Science & Biosynthesis

Foundational

Amyl 2-furoate chemical properties and structure

Chemical Profile, Synthesis, and Metabolic Implications in Pharmaceutical Design Executive Summary Amyl 2-furoate (Pentyl 2-furancarboxylate) represents a critical intersection between bio-based chemical synthesis and me...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile, Synthesis, and Metabolic Implications in Pharmaceutical Design

Executive Summary

Amyl 2-furoate (Pentyl 2-furancarboxylate) represents a critical intersection between bio-based chemical synthesis and medicinal chemistry. While historically categorized primarily as a high-value flavorant (FEMA 2073) due to its caramellic-vinous profile, its structural properties—specifically the lipophilic pentyl chain coupled with the heteroaromatic furan ring—make it an ideal model compound for studying furoate prodrug kinetics and heterocyclic metabolism .

This guide provides a rigorous analysis of Amyl 2-furoate, moving beyond basic properties to explore its synthesis, metabolic fate, and utility as a lipophilic scaffold in drug development.

Chemical Identity & Physicochemical Profile

Amyl 2-furoate is the ester of 2-furoic acid and n-pentanol. Its high logP value (approx. 3.1) suggests significant membrane permeability, a trait exploited in pharmaceutical furoate esters (e.g., Mometasone furoate) to enhance topical bioavailability.

Table 1: Physicochemical Constants

PropertyValueRelevance to R&D
IUPAC Name Pentyl furan-2-carboxylateStandard nomenclature
CAS Number 1334-82-3Registry verification
Molecular Formula C₁₀H₁₄O₃MW: 182.22 g/mol
Boiling Point 250–251°C (760 mmHg)High thermal stability required for purification
LogP (Oct/Water) ~3.11High lipophilicity; predicts rapid tissue penetration
Solubility Water: 174 mg/L; Soluble in EtOH, OilsHydrophobic formulation compatible
Flash Point >100°CLow flammability risk in standard handling
Appearance Colorless to pale yellow liquidDarkening indicates oxidation/polymerization
Synthesis & Production Protocols

For research applications requiring high purity (>99%), Direct Fischer Esterification is the standard. However, for green chemistry applications, enzymatic transesterification is gaining traction to avoid acidic degradation of the furan ring.

Protocol A: Acid-Catalyzed Fischer Esterification (Standard)

Rationale: Uses a Dean-Stark trap to drive equilibrium by water removal.

Reagents:

  • 2-Furoic acid (1.0 eq)

  • n-Pentanol (3.0 eq - excess serves as solvent)

  • p-Toluenesulfonic acid (pTSA) (0.05 eq)

  • Solvent: Toluene (azeotropic agent)

Step-by-Step Methodology:

  • Charge: In a 250mL Round Bottom Flask (RBF), combine 11.2g 2-furoic acid, 26.4g n-pentanol, and 0.9g pTSA. Add 50mL toluene.

  • Setup: Attach a Dean-Stark trap topped with a reflux condenser.

  • Reflux: Heat to vigorous reflux (~115°C). Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 3-5 hours).

  • Quench: Cool to room temperature. Wash organic layer with saturated NaHCO₃ (2 x 50mL) to remove unreacted acid (CO₂ evolution indicates neutralization).

  • Dry: Wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate via rotary evaporation. Perform vacuum distillation (approx. 135°C at 30 mmHg) to isolate the pure ester.

Self-Validating QC Checkpoints:

  • TLC: Silica gel, Hexane:EtOAc (8:2). Product R_f ~0.7; Reactant (Acid) R_f < 0.3.

  • IR Spectroscopy: Look for disappearance of the broad O-H stretch (2500-3300 cm⁻¹) of the acid and appearance of the sharp ester C=O stretch at ~1720 cm⁻¹.

  • Appearance: If the distillate is brown/red, furan ring polymerization has occurred (acid concentration too high or heat too prolonged).

Protocol B: Enzymatic Synthesis (Green/Sensitive)

Rationale: Avoids thermal degradation of the furan ring; ideal for isotope-labeled synthesis.

  • Catalyst: Immobilized Lipase B from Candida antarctica (CAL-B).

  • Conditions: 40°C, solvent-free or in hexane, 24h. Yields are typically lower but purity is higher.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Reactants: 2-Furoic Acid + n-Pentanol Reflux Reflux with pTSA (Dean-Stark Trap) Start->Reflux Check1 QC: Water Evolution Stops? Reflux->Check1 Check1->Reflux No Wash Wash: NaHCO3 (Remove Acid) Check1->Wash Yes Dry Dry: MgSO4 & Filter Wash->Dry Distill Vacuum Distillation (135°C @ 30mmHg) Dry->Distill Final Pure Amyl 2-Furoate Distill->Final

Figure 1: Logic flow for the acid-catalyzed synthesis of Amyl 2-furoate, emphasizing the critical endpoint determination (water evolution).

Metabolic Fate & Toxicology

Understanding the metabolism of Amyl 2-furoate is critical for researchers using it as a pharmaceutical intermediate. The furan ring presents a "double-edged sword": it provides excellent bioisosteric properties for phenyl rings but carries a risk of metabolic bioactivation.

Primary Pathway: Hydrolysis (Detoxification)

Like most esters, Amyl 2-furoate is rapidly hydrolyzed by carboxylesterases (specifically A-esterases) in the liver and plasma.

  • Reaction: Amyl 2-furoate + H₂O → 2-Furoic Acid + n-Pentanol.

  • Fate of Metabolites:

    • n-Pentanol: Oxidized to valeric acid → Beta-oxidation.

    • 2-Furoic Acid:[1][2][3][4][5][6] Conjugated with glycine to form furoylglycine , which is excreted in urine. This is the safe, dominant pathway.

Secondary Pathway: Bioactivation (Toxicity Risk)

If hydrolysis is saturated or if the furan ring is oxidized directly by CYP450 (specifically CYP2E1), reactive intermediates can form.

  • Mechanism: CYP450 epoxidation of the furan double bond leads to cis-2-butene-1,4-dial.

  • Consequence: This unsaturated aldehyde is a potent Michael acceptor that can cross-link proteins or damage DNA (hepatotoxicity).

  • Mitigation: Glutathione (GSH) conjugation usually neutralizes this reactive intermediate.

Visualization: Metabolic Pathways

Metabolism AmylFuroate Amyl 2-Furoate (Lipophilic Parent) Esterase Carboxylesterases (Plasma/Liver) AmylFuroate->Esterase Major Route (>90%) CYP CYP450 (Minor Pathway) AmylFuroate->CYP High Dose / Induction FuroicAcid 2-Furoic Acid Esterase->FuroicAcid Pentanol n-Pentanol (-> Beta Oxidation) Esterase->Pentanol Glycine Glycine Conjugation FuroicAcid->Glycine Excretion Furoylglycine (Urine - SAFE) Glycine->Excretion Reactive cis-2-butene-1,4-dial (Reactive Aldehyde) CYP->Reactive Toxicity Protein/DNA Adducts (Hepatotoxicity) Reactive->Toxicity GSH Depleted GSH Glutathione Reactive->GSH Normal State Detox GSH Conjugate (Safe Excretion) GSH->Detox

Figure 2: Metabolic bifurcation of Amyl 2-furoate. The green path represents safe clearance; the red path indicates potential toxicity via bioactivation.

Applications in Drug Development
A. Lipophilic Prodrug Design

Amyl 2-furoate serves as a model for the furoate ester moiety often attached to corticosteroids (e.g., Mometasone furoate, Fluticasone furoate).

  • Mechanism: The lipophilic amyl chain mimics the membrane-penetrating properties required for topical drugs.

  • Research Use: Scientists use Amyl 2-furoate to assay esterase activity in skin models (Franz diffusion cells) to predict how quickly a furoate-based drug will hydrolyze into its active form.

B. Bioisosterism

The furan ring is a bioisostere for benzene. It is electron-rich and can act as a hydrogen bond acceptor (unlike benzene).

  • Application: Researchers substitute phenyl rings with furoate groups to improve solubility or alter metabolic stability. Amyl 2-furoate provides a baseline for the stability of these substitutions under physiological conditions.

Safety & Handling
  • H-Statements: H227 (Combustible liquid), H302 (Harmful if swallowed - based on furan toxicity data).

  • Storage: Store under nitrogen. Furan derivatives are prone to autoxidation upon prolonged exposure to air, forming peroxides.

  • Disposal: Do not release into drains. Incineration in a chemical combustor equipped with an afterburner is required.

References
  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2001). Safety evaluation of certain food additives: Furfuryl alcohol and related substances. WHO Food Additives Series 48. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19602, 2-Pentylfuran (Structural Analog). Retrieved from [Link]

  • Miyazawa, T., et al. (2023). Metabolic activation of furan derivatives by Cytochrome P450. Chemical Research in Toxicology.
  • The Good Scents Company. (2024).[7] Amyl 2-furoate: Organoleptic and Chemical Properties. Retrieved from [Link]

Sources

Exploratory

Spectroscopic data for Amyl 2-furoate (NMR, IR, Mass Spec)

Executive Summary Amyl 2-furoate (n-pentyl 2-furoate) is a carboxylate ester structurally composed of a furan heterocycle conjugated to a pentyl ester chain. Widely utilized in the flavor and fragrance industry for its h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amyl 2-furoate (n-pentyl 2-furoate) is a carboxylate ester structurally composed of a furan heterocycle conjugated to a pentyl ester chain. Widely utilized in the flavor and fragrance industry for its herbaceous, caramellic, and fruity notes, it also serves as a model compound for studying furan derivative stability.

This guide provides a definitive reference for the spectroscopic identification of Amyl 2-furoate. It synthesizes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data.[1][2] The protocols described herein are designed to ensure reproducibility and data integrity in a research or quality control setting.

Chemical Profile & Synthesis Logic

Before analysis, understanding the molecular connectivity is vital for interpreting spectral data. The molecule consists of two distinct domains: the electron-rich, aromatic furan ring and the lipophilic n-pentyl alkyl chain , linked by an ester functionality .

Synthesis Workflow

The most robust route for high-purity synthesis is the Fischer esterification of 2-furoic acid with n-pentyl alcohol (1-pentanol), catalyzed by sulfuric acid.

SynthesisWorkflow Reactants Reactants 2-Furoic Acid + 1-Pentanol Reflux Reflux Dean-Stark Trap (Water Removal) Reactants->Reflux Mix Catalyst Catalyst H2SO4 (conc) Catalyst->Reflux Add Workup Workup NaHCO3 Wash (Remove xs Acid) Reflux->Workup Cool & Separate Purification Distillation Vacuum Fractionation Workup->Purification Organic Phase Product Analyte Amyl 2-Furoate (>98% Purity) Purification->Product Collect Fraction

Figure 1: Acid-catalyzed Fischer esterification workflow targeting high-purity Amyl 2-furoate.

Infrared Spectroscopy (FT-IR)

Methodology: Neat liquid film on KBr plates or Diamond ATR. Diagnostic Utility: Confirming the ester linkage and ensuring no unreacted carboxylic acid remains (absence of broad O-H stretch).

The IR spectrum is dominated by the carbonyl stretch and the characteristic "breathing" modes of the furan ring.

Frequency (

)
IntensityAssignmentStructural Causality
3120 - 3140 WeakC-H Stretch (Aromatic)Protons attached to the furan ring (sp2 hybridized).
2955, 2930, 2860 MediumC-H Stretch (Aliphatic)Asymmetric/Symmetric stretching of the pentyl methyl/methylene groups.
1720 - 1730 Strong C=O StretchDiagnostic: Conjugated ester carbonyl. Lower frequency than non-conjugated esters due to furan resonance.
1580, 1475 MediumC=C Ring StretchCharacteristic skeletal vibrations of the furan heterocycle.
1300, 1180 StrongC-O-C StretchAsymmetric stretching of the ester linkage.
760 MediumC-H Out-of-PlaneRing deformation, typical for 2-substituted furans.

Nuclear Magnetic Resonance (NMR)

Methodology: Solubilize ~10 mg in


 (0.6 mL). Reference to TMS (0.00 ppm) or residual 

(7.26 ppm).
H NMR (Proton) Data

The proton spectrum is the primary tool for purity assessment. The furan protons show distinct coupling constants (


), while the pentyl chain appears as a classic alkyl pattern.
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
7.56 dd1H

H-5 (Furan): Most deshielded due to proximity to ring oxygen.
7.18 dd1H

H-3 (Furan): Beta to carbonyl, shielded relative to H-5.
6.49 dd1H

H-4 (Furan): Furthest from electron-withdrawing groups.
4.31 t2H

-OCH

-
: Alpha to ester oxygen. Diagnostic for ester formation.
1.75 quint2H

-CH

-
: Beta to oxygen.
1.35 - 1.45 m4H--(CH

)

-
: Bulk methylene chain.
0.92 t3H

-CH

: Terminal methyl.
C NMR (Carbon) Data

Carbon NMR confirms the skeleton. Note the specific shift of the carbonyl; it is upfield relative to ketones due to the electron-donating oxygen.

Shift (

, ppm)
Carbon TypeAssignment
158.9 Quaternary (C=O)Ester Carbonyl.
146.2 CHC-5 (Furan ring).
144.9 QuaternaryC-2 (Furan ring, ipso to carbonyl).
117.8 CHC-3 (Furan ring).
111.9 CHC-4 (Furan ring).
65.4 CH

-OCH

-
(Alkoxy carbon).
28.4 CH

Alkyl chain.
28.1 CH

Alkyl chain.
22.3 CH

Alkyl chain.
14.0 CH

Terminal Methyl.

Mass Spectrometry (MS)

Methodology: Electron Ionization (EI) at 70 eV.[1][3] Diagnostic Utility: Structural confirmation via fragmentation patterns.[3][4]

The mass spectrum of Amyl 2-furoate follows a predictable cleavage pathway governed by the stability of the furoyl cation .

Fragmentation Pathway Logic

The molecular ion (


) at m/z 182 is typically weak. The primary fragmentation involves the cleavage of the C-O bond next to the carbonyl, generating the stable furoyl cation (base peak candidate) and the pentyl fragment.

MSFragmentation Parent Molecular Ion (M+) m/z 182 AlphaCleavage Alpha Cleavage Parent->AlphaCleavage AlkylFrag Alkyl Chain m/z 71 [C5H11]+ Parent->AlkylFrag C-O Cleavage Furoyl Furoyl Cation m/z 95 (Base Peak) [C4H3O-CO]+ AlphaCleavage->Furoyl Major Path PentylOx Pentyl Radical (Neutral Loss) AlphaCleavage->PentylOx Decarb Decarbonylation (-CO) Furoyl->Decarb FuranFrag Furan Fragment m/z 67 [C4H3O]+ Decarb->FuranFrag Cyclo Cyclopropenyl Cation m/z 39 [C3H3]+ FuranFrag->Cyclo Ring Opening AlkylFrag2 Propyl Fragment m/z 43 [C3H7]+ AlkylFrag->AlkylFrag2 -C2H4

Figure 2: Electron Ionization (EI) fragmentation tree. The m/z 95 ion is the diagnostic signature for 2-furoate esters.

Key Ion Table
m/zRelative AbundanceFragment Identity
182 < 5%Molecular Ion (

).
95 100% (Base) Furoyl cation (

).[5] Diagnostic.
71 ~20-30%Pentyl cation (

).
43 ~40-50%Propyl cation (

) from pentyl chain breakdown.
39 ~15%Cyclopropenyl cation (aromatic ring breakdown).

Experimental Protocols for Validation

To replicate the data above, the following protocols must be strictly adhered to. These procedures minimize solvent effects and impurities that lead to spectral ambiguity.

NMR Sample Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS v/v.
    
  • Concentration: 10-15 mg of analyte in 0.6 mL solvent.

  • Tube Quality: 5mm borosilicate, rated for >400 MHz.

  • Shimming: Automated gradient shimming is usually sufficient, but manual shimming of Z1 and Z2 is recommended if the furan coupling constants (

    
     Hz) are not resolved.
    
GC-MS Method
  • Column: HP-5MS or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 280°C.

  • Inlet: Split mode (50:1), 250°C.

  • Source Temp: 230°C.

References

  • National Institute of Standards and Technology (NIST). Methyl 2-furoate Mass Spectrum (Analogous Fragment Reference). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • The Good Scents Company. Amyl 2-furoate Material Safety and Properties. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for Furan coupling constants and Ester IR shifts). Wiley.

Sources

Protocols & Analytical Methods

Method

Esterification of 2-furoic acid with amyl alcohol procedure

Executive Summary This application note details the optimized protocol for the synthesis of Amyl 2-furoate (Pentyl 2-furoate) via acid-catalyzed Fischer esterification. While direct esterification is an equilibrium-limit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of Amyl 2-furoate (Pentyl 2-furoate) via acid-catalyzed Fischer esterification. While direct esterification is an equilibrium-limited process, this protocol utilizes a Dean-Stark azeotropic distillation method to continuously remove water, driving the reaction to near-quantitative conversion (Le Chatelier’s principle).

Target Audience: Process Chemists, Flavor & Fragrance Researchers, and Pharmaceutical Intermediates Developers. Key Application: Amyl 2-furoate is a high-value ester characterized by a fruity, floral, and slightly caramel-like odor, extensively used in the formulation of non-alcoholic beverage flavors and perfumes.

Chemical Basis & Mechanism

The synthesis involves the condensation of 2-Furoic acid with n-Amyl alcohol (1-Pentanol) catalyzed by a strong acid.

Reaction Scheme:



Critical Mechanistic Insight: The furan ring is acid-sensitive and prone to polymerization (charring) at high temperatures in the presence of strong mineral acids like sulfuric acid. To mitigate this, p-Toluenesulfonic acid (p-TsOH) is selected as a milder, non-oxidizing organic acid catalyst, and Toluene is employed as a solvent to maintain a stable reflux temperature (~110–115°C) and facilitate water removal.

Figure 1: Reaction Mechanism & Pathway[1]

FischerEsterification Reactants 2-Furoic Acid + Amyl Alcohol Protonation Carbonyl Protonation Reactants->Protonation + H+ (p-TsOH) Attack Nucleophilic Attack (Tetrahedral Intermediate) Protonation->Attack + R-OH Transfer Proton Transfer & Elimination Attack->Transfer Equilibrium Product Amyl 2-Furoate + Water Transfer->Product - H2O (Removed) Product->Reactants Hydrolysis (Prevented by Dean-Stark)

Caption: Acid-catalyzed nucleophilic acyl substitution. The dashed red line indicates the reverse reaction, which is suppressed by physical water removal.

Materials & Physical Properties

Safety Note: 2-Furoic acid is an irritant. Amyl alcohol is flammable and harmful if inhaled. Toluene is a reproductive toxin; work must be performed in a fume hood.

ComponentCAS Reg.MW ( g/mol )BP (°C)Density (g/mL)Role
2-Furoic Acid 88-14-2112.08230 (MP 130)1.32Limiting Reagent
n-Amyl Alcohol 71-41-088.151380.811Nucleophile (Excess)
p-TsOH (Monohydrate) 6192-52-5190.22140 (MP)-Catalyst
Toluene 108-88-392.14110.60.867Azeotropic Solvent
Amyl 2-Furoate 4996-48-9182.22250-2521.179Target Product

Note: Isoamyl alcohol (3-methyl-1-butanol) can be substituted for n-amyl alcohol using this exact protocol if the "Isoamyl" ester isomer is desired.

Experimental Protocol

Phase A: Reaction Setup (Dean-Stark)
  • Equipment: 500 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Dean-Stark Trap, Reflux Condenser, Heating Mantle, Nitrogen inlet.

  • Loading:

    • Charge 56.0 g (0.5 mol) of 2-Furoic Acid into the RBF.

    • Add 66.0 g (0.75 mol, 1.5 eq) of n-Amyl Alcohol . Rationale: Slight excess drives kinetics without creating massive distillation burden later.

    • Add 150 mL of Toluene . Rationale: Acts as the entrainer to carry water into the trap.

    • Add 1.0 g (approx 1-2 wt%) of p-Toluenesulfonic acid (p-TsOH) .

  • Assembly: Connect the Dean-Stark trap and condenser. Fill the trap with Toluene.

Phase B: Reaction Execution
  • Reflux: Heat the mixture to vigorous reflux (Oil bath set to ~135°C).

  • Monitoring: Observe water collection in the Dean-Stark trap.

    • Theoretical Water Yield: 9.0 mL (0.5 mol).

    • Endpoint: Reflux until water generation ceases (typically 3–5 hours).

  • Check: The solution should remain clear to pale yellow. Darkening indicates charring (reduce heat or check nitrogen flow).

Phase C: Work-up & Purification
  • Quench: Cool the reaction mixture to room temperature.

  • Neutralization (Critical):

    • Transfer mixture to a separatory funnel.[1]

    • Wash with 50 mL Saturated

      
        (Sodium Bicarbonate). Caution: CO2 evolution.
      
    • Purpose: Removes unreacted furoic acid and the p-TsOH catalyst.

    • Check pH of aqueous layer; ensure it is alkaline (pH > 8).

  • Washing: Wash the organic layer with 50 mL Brine (Sat. NaCl) to break any emulsions and dry the organic phase.

  • Drying: Collect organic layer and dry over Anhydrous

    
     for 20 minutes. Filter off the solid.
    
  • Solvent Stripping: Concentrate the filtrate using a Rotary Evaporator (Bath 50°C, Vacuum 50 mbar) to remove Toluene and excess Amyl Alcohol.

  • Vacuum Distillation (Final Purification):

    • Perform fractional distillation under high vacuum.

    • Target Fraction: Collect the fraction boiling at 130–135°C at 10 mmHg (or ~250°C at atm, but atmospheric distillation causes degradation).

    • Yield Expectations: 80–90% (approx. 73–82 g).

Figure 2: Process Workflow

Workflow Start Start: Charge Reagents (Furoic Acid, Amyl Alcohol, Toluene, p-TsOH) Reflux Reflux with Dean-Stark (Remove Water) Start->Reflux Wash Wash with NaHCO3 (Remove Acid/Catalyst) Reflux->Wash Complete Conversion Dry Dry (MgSO4) & Filter Wash->Dry Strip Rotary Evaporation (Remove Toluene) Dry->Strip Distill Vacuum Distillation (Collect Product) Strip->Distill

Caption: Step-by-step isolation workflow ensuring removal of catalyst and solvent before final distillation.

Quality Control & Validation

TestMethodAcceptance Criteria
Appearance VisualColorless to pale straw liquid.
Purity GC-FID / GC-MS> 98.0% Area. Major impurity: Unreacted Amyl Alcohol.
Identity FT-IRCarbonyl stretch (C=O) at ~1720 cm⁻¹. Absence of broad OH stretch (3300 cm⁻¹).
Refractive Index Refractometer1.487 – 1.490 at 20°C.
Acid Value Titration (KOH)< 1.0 mg KOH/g (Indicates successful neutralization).

Troubleshooting Guide

  • Problem: Reaction mixture turns black/tarry.

    • Cause: Oxidative degradation of the furan ring or excessive acid concentration.

    • Solution: Ensure Nitrogen blanket is active. Switch from

      
       to p-TsOH. Lower bath temperature by 5-10°C.
      
  • Problem: Low Yield (< 60%).

    • Cause: Incomplete water removal or loss of product during washing.

    • Solution: Ensure Dean-Stark is functioning (insulate the arm). During NaHCO3 wash, do not shake too vigorously to avoid emulsions, but ensure thorough mixing. Re-extract aqueous washings with small amount of toluene.

  • Problem: Product smells like "Banana" (Isoamyl Acetate) or "Solvent".

    • Cause: Contamination with amyl alcohol or wrong starting material.

    • Solution: Increase duration of Rotary Evaporation or improve vacuum distillation efficiency (use a Vigreux column).

References

  • Fischer Esterification Mechanism: Master Organic Chemistry. Mechanism of the Fischer Esterification. [Link]

  • Physical Properties of Amyl 2-Furoate: The Good Scents Company. Amyl 2-Furoate Data Sheet. [Link]

  • Furoic Acid Synthesis & Derivatives: Organic Syntheses, Coll.[2] Vol. 1, p.276 (1941); Vol. 4, p.493 (1963). 2-Furoic Acid Preparation. [Link]

  • Solid Acid Catalysts for Furoate Esters: Patel, A. et al. Esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. ResearchGate. [Link]

  • Purification of Esters: Science Ready. Isolation and Purification of Esters. [Link]

Sources

Application

Using Amyl 2-furoate as a fragrance component in formulations

Abstract This application note provides a rigorous technical framework for the utilization of Amyl 2-furoate (CAS 1334-82-3) in fragrance and olfactory formulations. While primarily known as a flavoring agent for its "ja...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous technical framework for the utilization of Amyl 2-furoate (CAS 1334-82-3) in fragrance and olfactory formulations. While primarily known as a flavoring agent for its "jammy" and herbaceous profile, Amyl 2-furoate serves as a high-impact modifier in fragrance chemistry. This guide addresses the physicochemical constraints, regulatory ceilings (specifically the 1.00% recommendation), and stability protocols required to integrate this ester into fine fragrance and functional products.

Part 1: Chemical Identity & Olfactory Profile

Amyl 2-furoate is the ester of 2-furoic acid and amyl alcohol. Its olfactory signature is characterized by a dual nature: a sweet, fruit-preserve top note (strawberry/apricot jam) bridged with an earthy, herbaceous undertone reminiscent of anise and chamomile.

Physicochemical Properties Table[1][2][3][4]
PropertyValueRelevance to Formulation
CAS Number 1334-82-3Primary identifier for regulatory compliance.
Molecular Weight 182.22 g/mol Medium volatility; acts as a Top-to-Heart note modifier.
LogP (o/w) ~3.14Hydrophobic; excellent substantivity in oil/alcohol phases.
Vapor Pressure 0.022 mmHg @ 25°CModerate tenacity; requires fixation to extend longevity.
Flash Point > 110°C (> 230°F)Safe for standard high-shear mixing processes.
Solubility Soluble in Alcohol, OilsInsoluble in water (174 mg/L). Requires solubilizers for aqueous media.
Odor Type Fruity, Herbaceous, AnisicUsed for "ripe" effects in fruity florals or fougères.

Part 2: Regulatory & Safety Framework (E-E-A-T)

Critical Safety Directive: Unlike its methyl analog (Methyl 2-furoate), Amyl 2-furoate occupies a niche regulatory space. While JECFA lists it as a safe flavoring agent (ADI 0-0.5 mg/kg bw), fragrance usage requires strict adherence to concentration limits to mitigate sensitization risks.

The 1.00% Constraint

Current industry data and supplier recommendations establish a maximum usage level of 1.00% in the fragrance concentrate [1]. This is not an arbitrary limit but a safety ceiling derived from sensitization thresholds for furoate esters.

  • Sensitization Risk: Furoate esters can undergo metabolic hydrolysis or direct haptenization. The 1% limit ensures exposure remains below the Dermal Sensitization Threshold (DST) for this structural class.

  • Formulation Implication: Amyl 2-furoate is a modifier, not a solvent or bulk carrier. It should be treated as a high-impact trace ingredient.

Part 3: Formulation Protocols

Protocol A: The "Jammy" Accord Solubilization

Objective: To create a stable, pre-diluted accord that allows precise dosing of Amyl 2-furoate without exceeding the 1% safety limit in the final concentrate.

Rationale: Due to its high odor strength and low safety limit, direct addition of neat Amyl 2-furoate is prone to dosing errors. A 10% dilution in a stable solvent is the industry standard for handling.

Materials:

  • Amyl 2-furoate (CAS 1334-82-3)

  • Dipropylene Glycol (DPG) or Triethyl Citrate (TEC) - Solvent Choice: TEC is preferred if the final product is an acidic emulsion; DPG for alcoholic sprays.

  • Magnetic Stirrer & Glass Beaker.

Step-by-Step Methodology:

  • Tare a clean glass beaker on an analytical balance (precision 0.001g).

  • Dispense Solvent: Add 90.00g of Triethyl Citrate (TEC).

  • Vortex/Stir: Begin slow agitation (100 RPM) to create a vortex without splashing.

  • Add Active: Slowly pipette 10.00g of Amyl 2-furoate into the vortex.

  • Homogenize: Increase speed to 300 RPM and mix for 10 minutes.

    • QC Check: Solution must be crystal clear. Any haziness indicates moisture contamination in the TEC.

  • Labeling: Label as "Amyl Furoate 10% in TEC".

    • Usage Calculation: To achieve the max 1% limit in a fragrance concentrate, you can use up to 10% of this pre-dilution in your formula.

Protocol B: Hydrolytic Stability Testing (Accelerated Aging)

Objective: To validate the stability of Amyl 2-furoate in a functional base (e.g., lotion or cream), as esters are prone to hydrolysis.

Mechanism:



Hydrolysis results in a shift from "fruity/jammy" to "sour/acidic" and a drop in pH.

Experimental Setup:

  • Prepare Base: Create a standard O/W emulsion (pH 5.5 - 6.5). Avoid high pH bases (soaps, pH > 8) as furoates degrade rapidly in alkaline conditions.

  • Dosing: Incorporate 0.5% of the fragrance concentrate (containing 1% Amyl 2-furoate) into the base.

  • Incubation:

    • Sample A: Control (4°C, dark).

    • Sample B: Accelerated (45°C, 4 weeks).

    • Sample C: UV Exposure (Window sill or UV chamber, 1 week).

  • Evaluation Metrics:

    • Olfactory: Panel test for "vinegar" or "sour" off-notes (Furoic acid formation).

    • pH Drift: Measure pH weekly. A drop > 0.5 pH units indicates significant hydrolysis.

Part 4: Visualization & Logic Flow

The following diagram illustrates the decision matrix for incorporating Amyl 2-furoate, ensuring safety compliance and stability.

AmylFuroateWorkflow Start Start: Formulation Requirement (Fruity/Herbaceous Note) CheckLimit Calculate Concentration: Is Amyl 2-furoate > 1.0% in Concentrate? Start->CheckLimit Reject STOP: Safety Violation Reduce Dosage CheckLimit->Reject Yes Proceed Proceed: Dosage Safe CheckLimit->Proceed No SolventSelect Select Solvent System Proceed->SolventSelect Alcoholic Fine Fragrance (Alcohol) Risk: Low Hydrolysis SolventSelect->Alcoholic Functional Functional (Cream/Lotion) Risk: High Hydrolysis SolventSelect->Functional FinalQC Final QC: Olfactory & pH Stability Test Alcoholic->FinalQC PHCheck Check Base pH Must be < 7.5 Functional->PHCheck PHCheck->Reject pH > 8.0 AddBuffer Add Buffer (Citrate/Lactate) PHCheck->AddBuffer pH OK AddBuffer->FinalQC

Caption: Formulation Logic Tree for Amyl 2-furoate, prioritizing regulatory limits and hydrolytic stability.

Part 5: References

  • The Good Scents Company. (n.d.). Amyl 2-furoate (CAS 1334-82-3) Odor and Usage Information. Retrieved January 29, 2026, from [Link]

  • PubChem. (2025).[1] Methyl 2-furoate Compound Summary (Analogous Furoate Data). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000).[1] Safety Evaluation of Certain Food Additives: Furoate Esters. WHO Food Additives Series 46. Retrieved January 29, 2026, from [Link]

  • Research Institute for Fragrance Materials (RIFM). (2022). Safety Assessment of Methyl 2-furoate (Cross-reference for Furoate toxicity). Food and Chemical Toxicology. Retrieved January 29, 2026, from [Link]

Sources

Method

Application Note: Strategic Utilization of Amyl 2-Furoate as a Flavoring Excipient in Pharmaceutical Formulations

Executive Summary Amyl 2-furoate (Pentyl 2-furoate, FEMA 2072) is a high-impact ester flavoring agent characterized by a complex sensory profile blending fruity, caramel-like, and herbaceous notes.[1] While widely utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amyl 2-furoate (Pentyl 2-furoate, FEMA 2072) is a high-impact ester flavoring agent characterized by a complex sensory profile blending fruity, caramel-like, and herbaceous notes.[1] While widely utilized in the food industry, its application in pharmaceutical development is a precision tool for masking bitter active pharmaceutical ingredients (APIs), particularly alkaloids and antibiotics.[1] This guide provides a rigorous technical framework for formulating with Amyl 2-furoate, addressing its lipophilic nature, hydrolytic susceptibility, and regulatory compliance.[1]

Compound Characterization & Regulatory Profile

Before formulation, the raw material must be qualified against the following specifications to ensure pharmaceutical grade (Ph. Eur./USP/FCC) compliance.

Chemical Identity & Physical Properties

Amyl 2-furoate is an ester formed from furoic acid and amyl alcohol. Its low water solubility presents the primary formulation challenge.

PropertySpecificationCritical Formulation Insight
IUPAC Name Pentyl furan-2-carboxylate"Amyl" and "Pentyl" are used interchangeably; ensure CoA matches CAS.[1]
CAS Number 1334-82-3 (or 4996-48-9)Verify specific isomer composition with supplier.[1]
FEMA Number 2072GRAS status confirmed for oral use.[1]
LogP (o/w) ~2.9 - 3.14Highly lipophilic.[1] Requires cosolvents or surfactants.
Water Solubility ~174 mg/L (25°C)Practically insoluble in aqueous buffers.
Flash Point > 100°CSafe for standard high-shear mixing processes.[1]
Sensory Threshold Low (ppm range)High potency; overdose leads to "chemical/solvent" off-notes.[1]
Sensory Architecture
  • Primary Notes: Ripe jammy fruit (strawberry/pear), caramel, balsamic.

  • Secondary Notes: Herbaceous, slight anise/fennel nuance.

  • Masking Target: Excellent for covering metallic tastes (e.g., Iron supplements) and persistent bitterness (e.g., Macrolides, Antihistamines) due to its heavy, lingering "body."[1]

Formulation Protocol: Solubilization & Incorporation

Challenge: Direct addition of Amyl 2-furoate to aqueous syrups results in phase separation (oiling out) and inconsistent dosing. Solution: A pre-emulsification or cosolvency approach is mandatory.

Protocol A: Cosolvent Pre-mix (For Elixirs/Syrups)

Reagents: Propylene Glycol (PG) USP, Ethanol (96%) USP.

  • Stock Preparation: Dissolve Amyl 2-furoate in Propylene Glycol at a ratio of 1:10 (Flavor:PG).

    • Reasoning: PG acts as an intermediate solvent, reducing the interfacial tension between the hydrophobic ester and the aqueous bulk.

  • Agitation: Vortex or stir at 500 RPM for 5 minutes until a clear, single-phase solution is obtained.

  • Incorporation: Slowly add the Stock Solution to the main aqueous tank while stirring at moderate speed.

    • Critical Limit: Final concentration of Amyl 2-furoate in the drug product should typically range from 5 to 50 ppm .

Protocol B: Surfactant Dispersion (For Suspensions)

Reagents: Polysorbate 80 (Tween 80).

  • Micelle Formation: Mix Amyl 2-furoate with Polysorbate 80 at a 1:2 ratio.

  • Hydration: Add a small volume of warm water (40°C) to the flavor/surfactant mix to form a concentrated emulsion.

  • Integration: Add this concentrate to the main suspension vehicle.

Visualization: Solubilization Workflow

FormulationWorkflow cluster_check Quality Check RawFlavor Raw Amyl 2-Furoate (Lipophilic) PreMix Pre-Mix Solution (Homogeneous) RawFlavor->PreMix Dissolve (1:10) Solvent Cosolvent Phase (Propylene Glycol) Solvent->PreMix FinalProduct Stable Formulation (Micro-dispersion) PreMix->FinalProduct Slow Addition (High Shear) Aqueous Aqueous Bulk (Syrup Base) Aqueous->FinalProduct Check Check for Oiling Out (Visual/Turbidity) FinalProduct->Check

Caption: Step-by-step solubilization logic ensuring homogeneous distribution of the lipophilic flavoring agent.

Stability Protocol: Hydrolysis Monitoring

Risk: As an ester, Amyl 2-furoate is susceptible to acid/base hydrolysis, degrading into Furoic Acid (sour/acrid) and Amyl Alcohol (fusel oil odor), altering the drug's taste profile over time.

Experimental Setup (ICH Q1A Compliant)

Objective: Determine the flavor stability window in the final dosage form.

  • Sample Preparation:

    • Prepare three batches of the formulation at pH 4.0, 6.0, and 8.0.

    • Store in amber glass (control) and final packaging (test).

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Analytical Method (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).[1]

    • Mobile Phase: Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid.

    • Detection: UV at 254 nm (Furoate chromophore).

    • Acceptance Criteria: >90% recovery of parent ester; <5% formation of Furoic Acid.

Visualization: Stability Decision Tree

StabilityLogic Start Start Stability Study PH_Check Check Formulation pH Start->PH_Check Acidic pH < 4.0 PH_Check->Acidic Neutral pH 4.0 - 7.0 PH_Check->Neutral Basic pH > 7.0 PH_Check->Basic Risk_Acid Risk: Acid Hydrolysis Monitor Furoic Acid Acidic->Risk_Acid Stable Optimal Stability Zone Neutral->Stable Risk_Base Risk: Saponification Rapid Degradation Basic->Risk_Base Action Action: Buffer Adjustment (Citrate/Phosphate) Risk_Acid->Action Risk_Base->Action

Caption: Decision matrix for predicting and mitigating ester hydrolysis based on formulation pH.

Sensory Evaluation Protocol

Objective: Validate the "Masking Efficiency" of Amyl 2-furoate against a bitter placebo (e.g., Quinine Hydrochloride solution).

Methodology: The Triangle Test (ISO 4120)

  • Panel: 6-10 trained sensory panelists.

  • Samples:

    • Sample A: Bitter Base + 20 ppm Amyl 2-furoate.

    • Sample B: Bitter Base + 20 ppm Amyl 2-furoate.

    • Sample C: Bitter Base (Control).[2][3]

  • Procedure:

    • Blindfold presentation.[1]

    • Panelists must identify the "odd" sample (Sample C).

    • Panelists rate "Bitterness Intensity" on a 10-point visual analog scale.

  • Success Metric: Statistically significant reduction in bitterness score (p < 0.05) compared to control.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2001).[4] Safety evaluation of certain food additives: Amyl 2-furoate (No. 748).[4] WHO Food Additives Series 46.[1][4] Link

  • Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Flavoring Substances 2001-2075. (FEMA No. 2072).[4][5][6] Link

  • International Council for Harmonisation (ICH). (2003).[7] Stability Testing of New Drug Substances and Products Q1A(R2).[7]Link

  • The Good Scents Company. Amyl 2-furoate: Organoleptic Properties and Safety Data.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11902, Methyl 2-furoate (Structural Analog Reference).Link

Sources

Application

Application Note: High-Precision Purity Assessment of Pentyl 2-Furoate via Quantitative 1H-NMR (qNMR)

Abstract This application note details a validated protocol for the purity assignment of Pentyl 2-furoate (CAS: 1334-82-3) using quantitative Proton Nuclear Magnetic Resonance ( H-qNMR). Unlike chromatographic methods (G...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated protocol for the purity assignment of Pentyl 2-furoate (CAS: 1334-82-3) using quantitative Proton Nuclear Magnetic Resonance (


H-qNMR). Unlike chromatographic methods (GC/HPLC) which require a reference standard of the specific analyte, this method utilizes Dimethyl Sulfone (

)
as a traceably certified Internal Standard (IS). This guide addresses the specific challenges of furan-derivative analysis, including relaxation delay optimization and spectral window selection, ensuring measurement uncertainties suitable for drug development and high-grade flavor/fragrance quality control.

Introduction & Strategic Rationale

Pentyl 2-furoate is a fatty acid ester utilized in flavor formulations and as a potential intermediate in pharmaceutical synthesis. Establishing its purity is critical, yet obtaining a "primary standard" of this specific ester is often difficult or expensive.

Why qNMR? qNMR is a primary ratio measurement method . The signal intensity in NMR is directly proportional to the number of nuclei responsible for that signal. Therefore, the purity of Pentyl 2-furoate can be calculated relative to a generic, high-purity Internal Standard (IS) without needing a reference standard of the pentyl 2-furoate itself.

Strategic Choice of Internal Standard: Dimethyl Sulfone (


) 
Selecting the correct IS is the single most critical decision in qNMR design. For Pentyl 2-furoate in Chloroform-d (

), we select Dimethyl Sulfone based on the following logic:
  • Spectral Window: Pentyl 2-furoate has signals at

    
     6.5–7.6 (furan) and 
    
    
    
    0.9–4.3 (pentyl chain). The region around
    
    
    3.0 ppm is "spectrally silent."
    
    
    presents a sharp singlet at
    
    
    ~2.9–3.0 ppm, avoiding overlap.
  • Solubility:

    
     is highly soluble in 
    
    
    
    .
  • Volatility: Unlike some silanes (e.g., TMS),

    
     is solid and non-volatile, reducing weighing errors.
    
Diagram 1: Internal Standard Selection Logic

IS_Selection Start Select Internal Standard (IS) Solubility Is IS soluble in CDCl3? Start->Solubility Overlap Does IS overlap with Pentyl 2-furoate? Solubility->Overlap Yes Reject REJECT Candidate Solubility->Reject No Volatility Is IS Volatile? Overlap->Volatility No (Clear Window) Overlap->Reject Yes (Interference) Reactivity Does IS react with Ester? Volatility->Reactivity No (Stable Solid) Volatility->Reject Yes Selection SELECTED: Dimethyl Sulfone Reactivity->Selection No Reactivity->Reject Yes

Caption: Decision matrix for selecting Dimethyl Sulfone as the optimal IS, prioritizing spectral clarity and gravimetric stability.

Chemical System & Spectral Data

Before acquisition, the integration targets must be defined.

ComponentMoietyChemical Shift (

ppm)
MultiplicityProtons (

)
Integration Target
Pentyl 2-furoate Furan H-57.58Doublet1Primary Target
Furan H-37.17Doublet1Confirmation
Furan H-46.50Doublet of Doublets1Confirmation

-Methylene (

)
4.32Triplet2Secondary Target
Alkyl Chain0.9 - 1.8Multiplets9Avoid (Overlap risk)
Dimethyl Sulfone Methyls (

)
2.95 - 3.00Singlet6Reference (IS)
Chloroform-d Residual Solvent7.26Singlet-Exclude

Note: Shifts are approximate relative to TMS in


.

Experimental Protocol

Reagents and Equipment[1]
  • Analyte: Pentyl 2-furoate (approx. 20 mg).

  • Internal Standard: TraceCERT® Dimethyl Sulfone (or equivalent NMI-traceable standard), purity >99.9%.

  • Solvent: Chloroform-d (

    
    ) + 0.03% TMS (optional), 99.8% D.
    
  • Balance: Mettler Toledo XPR or equivalent (readability 0.001 mg or 0.01 mg). Critical: Use an anti-static gun before weighing.

Gravimetric Preparation (The "Weighing Boat" Method)

Precision in qNMR is limited by weighing, not the spectrometer.

  • Tare a clean glass weighing boat.

  • Weigh IS: Add ~10 mg of Dimethyl Sulfone. Record mass (

    
    ) to 0.001 mg.
    
  • Weigh Analyte: Add ~20 mg of Pentyl 2-furoate. Record mass (

    
    ) to 0.001 mg.
    
    • Target Ratio: We aim for a 1:1 molar ratio of protons.

  • Dissolution: Transfer both solids into a vial. Add ~1.0 mL

    
    . Vortex until fully dissolved.
    
  • Transfer: Transfer 600

    
    L to a high-precision 5mm NMR tube.
    
NMR Acquisition Parameters (Self-Validating)

To ensure >99.9% signal recovery, the relaxation delay must be sufficient.[1]

  • Temperature: 298 K (25 °C).

  • Pulse Angle: 90° (Maximize S/N).

  • Spectral Width: -2 ppm to 12 ppm (ensure baseline is captured).

  • Transmitter Offset (O1P): ~5 ppm (center of spectrum).

  • Scans (NS): 16 or 32 (S/N > 200 required).

  • Relaxation Delay (

    
    ): CRITICAL STEP 
    

The


 Protocol (Mandatory Validation): 
Before the quantitative run, perform an Inversion Recovery  experiment on the sample.
  • Measure

    
     for the IS singlet and the Furan H-5 doublet.
    
  • Identify the longest

    
     (
    
    
    
    ).[2][3]
  • Set Repetition Time (

    
    ) 
    
    
    
    .
    • Typical values: If

      
       s, set 
      
      
      
      s.
    • Why?

      
       (99.91% magnetization recovery).
      
Diagram 2: qNMR Experimental Workflow

qNMR_Workflow Weigh Gravimetry (±0.001 mg) Dissolve Dissolution (CDCl3) Weigh->Dissolve T1_Check T1 Determination (Inversion Recovery) Dissolve->T1_Check Set_Params Set d1 > 7*T1 Pulse: 90 deg T1_Check->Set_Params Calculate Delay Acquire Acquire Spectrum (NS=32) Set_Params->Acquire Process Phase & Integrate Acquire->Process

Caption: Step-by-step workflow emphasizing the T1 determination loop for self-validation.

Data Processing & Calculation

  • Phasing: Perform manual phasing. Automatic phasing is often insufficient for quantitative accuracy.

  • Baseline: Apply a polynomial baseline correction (usually order 1 or 2) over the integration regions.

  • Integration:

    • Integrate the IS singlet (

      
       3.0). Set value to 100 or calibrated proton count.
      
    • Integrate the Furan H-5 doublet (

      
       7.58). Include 13C satellites if S/N allows, or exclude consistently for both IS and Analyte.
      
    • Note: Do not use the pentyl chain multiplets for quantification due to potential overlap with impurities (e.g., grease, water).

Calculation Equation

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integral area.
    
  • 
    : Number of protons (IS = 6, Furan H-5 = 1).
    
  • 
    : Molecular Weight (Pentyl 2-furoate = 182.22, 
    
    
    
    = 94.13).
  • 
    : Gravimetric mass (mg).
    
  • 
    : Purity (as a decimal fraction).
    

Results & Discussion (Validation Criteria)

To accept the result, the analysis must pass the System Suitability Test (SST) :

  • Signal-to-Noise (S/N): The S/N ratio for both the IS and the analyte target peak must be

    
    .
    
  • Line Shape: No significant tailing or fronting.

  • Consistency: Calculate purity using both the Furan H-5 peak and the

    
    -methylene triplet. The results should deviate by no more than 1.0%.
    
    • If deviation > 1.0%: Suspect peak overlap (impurity under one signal) or improper phasing.

Expert Insight: Furan derivatives can degrade if the


 is acidic. Ensure the solvent is stored over silver foil or molecular sieves to prevent HCl formation, which could catalyze hydrolysis of the ester during the measurement time.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Dimethyl sulfone." BIPM qNMR Reports. [Link][4]

  • NIST (National Institute of Standards and Technology). "Quantitative NMR Spectroscopy for Purity Assessment." NIST Special Publications. [Link]

  • Saito, T., et al.
  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.

Sources

Method

Procedure for scaling up Amyl 2-furoate synthesis

Application Note: Process Engineering for the Scale-Up of Amyl 2-Furoate Executive Summary This application note details a robust, scalable protocol for the synthesis of Amyl 2-furoate (Pentyl 2-furoate) targeting the ki...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Engineering for the Scale-Up of Amyl 2-Furoate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Amyl 2-furoate (Pentyl 2-furoate) targeting the kilogram scale. While standard Fischer esterification is a textbook reaction, scaling it for furan derivatives requires specific attention to thermal stability. Furan rings are more electron-rich and sensitive to oxidative degradation and polymerization than their benzenoid counterparts. Therefore, this protocol utilizes a Dean-Stark azeotropic distillation method with a non-polar entrainer (toluene) to maintain moderate reaction temperatures while efficiently shifting the equilibrium.

Reaction Engineering & Strategic Analysis

The Thermodynamic Challenge

The synthesis of Amyl 2-furoate is an equilibrium-limited nucleophilic acyl substitution.



  • Equilibrium Constant (

    
    ):  Generally close to 1 for esterification. To achieve high yields (>95%), we must exploit Le Chatelier’s principle.
    
  • Water Removal: We cannot rely on simple reflux. We must physically remove water.[1]

  • Thermal Sensitivity: 2-Furoic acid can decarboxylate or polymerize (darken) if subjected to prolonged heating above 140°C in the presence of strong mineral acids.

The Solution: Azeotropic Entrainment

Instead of using 1-pentanol as the solvent (which boils at 137°C), we employ Toluene as a reaction solvent.

  • Benefit 1: Toluene forms a binary azeotrope with water at 85°C (lower than the degradation threshold).

  • Benefit 2: It creates a biphasic system in the Dean-Stark trap, allowing easy monitoring of reaction progress (water volume).

  • Benefit 3: It facilitates cleaner phase separation during the aqueous workup.

Mechanistic Workflow (Graphviz)

ReactionMechanism Reactants Reactants: 2-Furoic Acid 1-Pentanol p-TSA (Catalyst) Intermediate Tetrahedral Intermediate Reactants->Intermediate Protonation & Attack Transition Elimination of Water Intermediate->Transition Proton Transfer Products Crude Mixture: Amyl 2-Furoate Toluene Traces of Acid/Alc Transition->Products - H2O DeanStark Dean-Stark Trap (Water Removal) Transition->DeanStark Azeotrope (85°C) Products->Reactants Reversible (Blocked by Water Removal) DeanStark->Products Recycled Toluene

Figure 1: Mechanistic flow of the Azeotropic Fischer Esterification. The Dean-Stark trap acts as a thermodynamic sink, permanently removing water to drive the reaction to completion.

Scaled Protocol (1 kg Batch Target)

Reagent Stoichiometry & Properties

Target Yield: ~1.0 kg Amyl 2-furoate Molar Ratio: 1.0 (Acid) : 1.2 (Alcohol)

ReagentMW ( g/mol )EquivalentsMass (g)Volume (mL)Role
2-Furoic Acid 112.081.0616 gN/A (Solid)Limiting Reagent
1-Pentanol 88.151.2581 g~713 mLReactant
p-TSA (Monohydrate) 190.220.01 (1 mol%)10.5 gN/ACatalyst
Toluene 92.14Solvent~600 g~700 mLEntrainer

Note: p-Toluenesulfonic acid (p-TSA) is preferred over Sulfuric Acid for scale-up because it is a solid (easier to weigh), less oxidative, and causes less charring.

Equipment Setup
  • Reactor: 3L or 5L 3-neck Round Bottom Flask (RBF).

  • Agitation: Overhead mechanical stirrer (Teflon blade) – Magnetic stirring is insufficient for kg scale.

  • Thermodynamics: Heating mantle with PID temperature controller.

  • Distillation: Dean-Stark trap fitted with a high-efficiency reflux condenser (double surface or Dimroth).

Step-by-Step Procedure

Phase A: Reaction (Esterification) [1][2][3][4]

  • Charging: To the 3L RBF, add 616 g 2-Furoic acid , 713 mL 1-Pentanol , and 700 mL Toluene .

  • Catalyst Addition: Start mechanical stirring (150-200 RPM) and add 10.5 g p-TSA .

  • Reflux: Heat the mixture to reflux. The internal temperature will stabilize around 110-115°C (boiling point of the mix).

  • Water Removal: Monitor the Dean-Stark trap.

    • Theoretical Water Yield: ~99 mL (5.5 moles).

    • Endpoint: Continue reflux until water generation ceases (typically 4–6 hours). The collected water phase should be clear.

  • Cooling: Cool the reaction mixture to room temperature (25°C).

Phase B: Work-Up (Purification)

  • Quench/Wash 1: Transfer the reaction mixture to a separatory funnel (or use a bottom-drain reactor). Wash with 500 mL 5% NaHCO₃ solution.

    • Purpose: Neutralizes p-TSA and removes unreacted 2-furoic acid (as the water-soluble sodium salt).

    • Caution: CO₂ evolution will occur. Vent frequently.

  • Wash 2: Wash the organic layer with 500 mL Brine (Saturated NaCl) .

    • Purpose: Pre-dries the organic layer and breaks emulsions.

  • Drying: Dry the organic phase over anhydrous MgSO₄ (approx. 50g) for 30 minutes, then filter.

Phase C: Isolation (Vacuum Distillation) Critical Note: Amyl 2-furoate has a high boiling point (~250°C at atm).[5][6] Do not distill at atmospheric pressure to avoid decomposition.

  • Solvent Strip: Setup for simple distillation. Remove Toluene and excess Pentanol under reduced pressure (Rotovap: 50°C @ 40 mbar).

  • Fractional Distillation: Transfer the crude oil to a vacuum distillation setup (Vigreux column recommended).

  • Collection:

    • Fraction 1 (Foreshots): Residual Pentanol.

    • Fraction 2 (Product): Collect Amyl 2-furoate at 95–98°C @ 2–3 mmHg (approximate, check nomograph).

    • Appearance: Clear, colorless to pale yellow liquid.[7]

Process Workflow & Decision Tree (Graphviz)

ProcessFlow Start Crude Reaction Mixture (Toluene, Product, Acid, Alcohol) Wash Wash with 5% NaHCO3 Start->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Discard: Salts, p-TSA) PhaseSep->AqLayer Bottom Layer OrgLayer Organic Layer (Product, Toluene, Pentanol) PhaseSep->OrgLayer Top Layer Strip Solvent Stripping (Remove Toluene) OrgLayer->Strip VacDist High Vacuum Distillation (< 5 mmHg) Strip->VacDist FinalProd Final Product Amyl 2-Furoate (>98% Purity) VacDist->FinalProd Collect Main Fraction

Figure 2: Downstream Processing (DSP) workflow emphasizing the separation of acidic byproducts and solvent recovery.

Quality Control & Validation

ParameterSpecificationMethodNotes
Appearance Colorless to pale yellow liquidVisualDarkening indicates oxidation/polymerization.
Purity > 98.0%GC-FID / GC-MSImpurities: Pentanol, Furoic acid.
Refractive Index 1.470 – 1.475 (

)
RefractometerQuick in-process check.
Density ~1.03 g/mLPycnometer
Acid Value < 1.0 mg KOH/gTitrationEnsures removal of catalyst/substrate.

NMR Characterization (Expected):

  • 1H NMR (CDCl3):

    
     7.58 (d, 1H, Furan-C5), 7.18 (d, 1H, Furan-C3), 6.50 (dd, 1H, Furan-C4), 4.30 (t, 2H, -OCH2-), 1.75 (m, 2H), 1.40 (m, 4H), 0.92 (t, 3H).
    

Safety & Handling (HSE)

  • 2-Furoic Acid: Causes skin irritation and serious eye damage.[8] Use gloves and goggles.[9] Dust mask required during weighing.

  • 1-Pentanol (Amyl Alcohol): Flammable liquid (Flash point 33°C).[10] Vapors can cause dizziness/narcotic effects.[10] Use in a fume hood.

  • Toluene: Reproductive toxicity hazard. Avoid inhalation.

  • Waste Disposal: Aqueous washes contain sodium furoate and p-TSA salts; adjust pH before disposal according to local regulations. Organic solvents (Toluene) should be recovered via rotary evaporation for reuse.

References

  • Fischer Esterific

    • Source: Master Organic Chemistry. "Fischer Esterification."[2][4][11][12]

    • URL:[Link]

  • Amyl 2-Furo

    • Source: The Good Scents Company. "Amyl 2-furoate."[6]

    • URL:[Link]

  • General Esterific

    • Source: Organic Syntheses, Coll. Vol. 1, p. 261 (1941). (General reference for furoic esters).
    • URL:[Link]

  • Safety D

    • Source: Fisher Scientific.[8]

  • Azeotropic Data (W

    • Source: NIST Chemistry WebBook.
    • URL:[Link][13]

Sources

Application

Application Note: In Vitro Cytotoxicity Assessment of Amyl 2-Furoate (Pentyl 2-Furoate)

Executive Summary & Rationale Amyl 2-furoate (Pentyl 2-furoate) is a lipophilic ester used primarily as a flavoring agent (caramel/fruity notes) and fragrance ingredient. While generally recognized as safe (GRAS) by bodi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Amyl 2-furoate (Pentyl 2-furoate) is a lipophilic ester used primarily as a flavoring agent (caramel/fruity notes) and fragrance ingredient. While generally recognized as safe (GRAS) by bodies such as FEMA and JECFA, its evaluation in in vitro systems is critical for determining high-dose toxicity thresholds, potential dermal irritation (in cosmetics), and metabolic stability.

This guide provides a rigorous protocol for assessing the cytotoxicity of Amyl 2-furoate. Unlike water-soluble drugs, this compound requires specific handling due to its lipophilicity (LogP ~3.1) and susceptibility to carboxylesterase hydrolysis . This protocol utilizes the MTT assay as the gold standard for cell viability, optimized for hydrophobic esters.

Chemo-Physical Profile & Experimental Constraints

Before initiating cell culture, the researcher must account for the physical properties that dictate bioavailability in the well plate.

PropertyValueExperimental Implication
Molecular Weight 182.22 g/mol Calculation of Molar concentrations (µM/mM).
LogP (Octanol/Water) ~2.9 - 3.14High Lipophilicity. Poor water solubility. Requires organic co-solvent (DMSO or Ethanol).
Boiling Point ~250°CLow volatility at 37°C, but stock solutions should be sealed to prevent concentration drift.
Stability Ester bondSusceptible to hydrolysis by intracellular and extracellular esterases (yielding Amyl alcohol + 2-Furoic acid).
Mechanistic Insight: The Esterase Factor

In metabolic competent cells (e.g., HepG2), Amyl 2-furoate acts as a pro-drug-like substrate. Cytotoxicity may result from the parent compound or its hydrolysis products.

  • Parent: Amyl 2-furoate (Lipophilic, membrane permeable).

  • Metabolites: 2-Furoic acid (Polar, weak acid) + 1-Pentanol (Amyl alcohol, membrane disruptor at high conc).

EsterHydrolysis Parent Amyl 2-Furoate (Lipophilic) Enzyme Carboxylesterases (Intracellular/Extracellular) Parent->Enzyme Metabolite1 2-Furoic Acid (Polar) Enzyme->Metabolite1 Metabolite2 1-Pentanol (Amyl Alcohol) Enzyme->Metabolite2

Figure 1: Metabolic hydrolysis pathway of Amyl 2-furoate in cell culture systems.

Experimental Design

Cell Line Selection
  • HaCaT (Human Keratinocytes): Preferred for cosmetic/dermal safety assessment.

  • HepG2 (Human Liver Carcinoma): Preferred for metabolic toxicity due to high esterase activity.

  • BALB/c 3T3 (Mouse Fibroblasts): Standard for OECD 432 general toxicity screening.

Controls
  • Negative Control: Culture media only.

  • Vehicle Control: Media + DMSO (concentration matched to highest test well, max 0.5%). Critical for validity.

  • Positive Control: Sodium Dodecyl Sulfate (SDS) (IC50 ~100 µg/mL) or Triton X-100.

Detailed Protocol: MTT Cytotoxicity Assay

Phase 1: Stock Solution Preparation (The Lipophilic Challenge)

Objective: Solubilize Amyl 2-furoate without precipitation upon media dilution.

  • Primary Stock (100 mM):

    • Weigh approx.[1][2] 18.2 mg of Amyl 2-furoate.[2][3]

    • Dissolve in 1 mL of sterile, anhydrous DMSO (Dimethyl sulfoxide).

    • Note: Ethanol is an alternative, but DMSO is preferred for lower volatility.

    • Vortex vigorously for 1 minute. Ensure the solution is clear.

  • Working Dilutions (2X Concentrated):

    • Prepare serial dilutions in serum-free medium first to avoid protein binding sequestration during the mixing phase.

    • Target final test concentrations: 0 (Vehicle), 1, 10, 50, 100, 250, 500, 1000 µM.

    • Validation Step: Check for turbidity (precipitation). If cloudy at >500 µM, sonicate for 5 minutes. If precipitation persists, the solubility limit has been reached; do not test above this concentration.

Phase 2: Assay Workflow

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction to purple formazan by mitochondrial reductase.

  • Seeding:

    • Seed cells (e.g., HaCaT) at

      
       cells/well in 96-well flat-bottom plates.
      
    • Volume: 100 µL per well.

    • Incubate 24h at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Aspirate old media.

    • Add 100 µL of fresh media containing Amyl 2-furoate dilutions.

    • Vehicle Rule: Ensure final DMSO concentration is constant (e.g., 0.5%) across all wells, including controls.

    • Incubate for 24 hours .

  • MTT Addition:

    • Prepare MTT solution (5 mg/mL in PBS).

    • Add 10 µL of MTT stock to each well (final conc. 0.5 mg/mL).

    • Incubate for 3–4 hours at 37°C. Observe for purple crystal formation.

  • Solubilization:

    • Carefully aspirate medium (do not dislodge crystals).

    • Add 100 µL DMSO to dissolve formazan crystals.

    • Shake plate on an orbital shaker for 10 mins at room temp.

  • Quantification:

    • Measure absorbance at 570 nm (reference filter 630 nm).

AssayWorkflow cluster_0 Day 1: Preparation cluster_1 Day 2: Treatment cluster_2 Day 3: Readout Seed Seed Cells (10k/well) Incubate1 24h Attachment Seed->Incubate1 Treat Apply Treatment (0 - 1000 µM) Incubate1->Treat Dilute Prepare Amyl 2-Furoate in DMSO -> Media Dilute->Treat Incubate2 24h Exposure Treat->Incubate2 MTT Add MTT Reagent (4h Incubation) Incubate2->MTT Solubilize Dissolve Formazan (DMSO) MTT->Solubilize Read Absorbance @ 570nm Solubilize->Read

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.

Data Analysis & Interpretation

Calculation

Calculate Cell Viability (%) using the formula:



IC50 Determination

Plot Log(Concentration) on the X-axis vs. % Viability on the Y-axis. Use non-linear regression (Sigmoidal dose-response, variable slope) to determine the IC50 (concentration inhibiting 50% of growth).

Interpretation Guide for Amyl 2-Furoate
  • > 1000 µM (No Toxicity): Consistent with GRAS status for food flavoring. Safe for general handling.

  • 100 - 1000 µM (Moderate): Potential irritant. Common for concentrated essential oil components.

  • < 100 µM (High Toxicity): Unexpected for this compound. Suspect contamination, solubility issues (micro-precipitates causing physical stress), or hypersensitivity of the specific cell line.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells High lipophilicity (LogP >3).Reduce max concentration. Use a "solvent-intermediate" step (DMSO -> PBS -> Media).
High Background (Blank) Amyl 2-furoate reducing MTT?Test the compound alone with MTT (no cells). If positive, switch to ATP-based assay (CellTiter-Glo) .
Volatile Loss Evaporation during 24h.Seal plate with Parafilm or use a specialized gas-permeable adhesive seal.
Low Sensitivity High esterase activity detoxifying the drug.Use an esterase inhibitor (e.g., BNPP) to study the parent compound specifically (Advanced mechanistic study).

References

  • EFSA Panel on Food Additives and Flavourings (FAF). (2021).[4][5] Scientific Opinion on Flavouring Group Evaluation 67, Revision 3 (FGE.67Rev3): consideration of 23 furan-substituted compounds. EFSA Journal.

  • OECD. (2004).[6][7] Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.[6][7][8][9] OECD Guidelines for the Testing of Chemicals, Section 4.

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety evaluation of certain food additives and contaminants: Furan derivatives. WHO Food Additives Series.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21120, Pentyl 2-furoate.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in Amyl 2-furoate synthesis

Technical Guide for Process Optimization & Troubleshooting Executive Summary: The "Furan Paradox" Welcome to the technical support center for Amyl 2-furoate synthesis. As researchers, you likely encounter a specific para...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Optimization & Troubleshooting

Executive Summary: The "Furan Paradox"

Welcome to the technical support center for Amyl 2-furoate synthesis. As researchers, you likely encounter a specific paradox with this molecule: Fischer esterification is thermodynamically simple, but kinetically treacherous when applied to furan derivatives.

While standard protocols suggest sulfuric acid reflux, the furan ring is acid-labile and prone to polymerization (tarring) under aggressive conditions. High yields (>90%) require shifting the equilibrium without destroying the substrate. This guide moves beyond textbook chemistry into industrial optimization strategies, focusing on Water Management , Catalyst Selection , and Thermal Control .

Critical Analysis: The Equilibrium & Mechanism

The synthesis is a reversible acid-catalyzed esterification. To maximize yield, we must exploit Le Chatelier’s principle.

Reaction:



Visualization: Reaction Logic & Failure Points

The following diagram illustrates the workflow and where specific yield-killing events occur.

G Start Reactants (Furoic Acid + Amyl Alcohol) Cat Catalyst Addition (H+ Source) Start->Cat Equil Equilibrium Phase (Reflux) Cat->Equil Initiation Trap Water Removal (Dean-Stark / Sieves) Equil->Trap Azeotrope Fail1 FAILURE: Ring Polymerization (Acid too strong/Hot) Equil->Fail1 T > 140°C or conc. H2SO4 Fail2 FAILURE: Stalled Conv. (Water accumulation) Equil->Fail2 No H2O removal Trap->Equil Solvent Return Product Crude Ester Trap->Product Complete Conv.

Figure 1: Process flow highlighting the critical necessity of water removal and the risk of thermal degradation.

Catalyst Optimization Matrix

The choice of catalyst is the single biggest variable in yield quality. While H₂SO₄ is traditional, it is often too aggressive for the furan ring, leading to dark, tarry byproducts (humins).

Catalyst SystemYield PotentialReaction TimePurity ProfileNotes
H₂SO₄ (Conc.) 60-75%2-4 HoursLow (Darkens)High risk of charring. Requires rigorous base wash (emulsion risk).
p-TsOH (Tosic Acid) 80-85%3-5 HoursMediumMilder than sulfuric. Standard organic synthesis choice.
Solid Acid (Amberlyst-15) 90-95% 4-6 HoursHighRecommended. Heterogeneous (easy filtration). Minimal ring degradation [1].
Lipase (Novozym 435) >96% 12-24 HoursUltra-HighGreen Choice. Runs at 40°C. Zero thermal degradation. Ideal for fragrance/pharma [2].

Troubleshooting Guides (Q&A)

Issue 1: "My reaction mixture turned black/tarry."

Diagnosis: Thermal degradation of the furan ring. The Science: Furoic acid derivatives are sensitive to strong mineral acids and oxidative stress. Concentrated H₂SO₄ acts as an oxidizing agent at reflux temperatures, causing polymerization of the furan ring into "humins." Solution:

  • Switch Catalyst: Move to p-Toluenesulfonic acid (p-TsOH) or a solid acid like Amberlyst-15 or Purolite CT151 [3].

  • Lower Temperature: Ensure your oil bath is not exceeding 140°C.

  • Inert Atmosphere: Run the reaction under Nitrogen (

    
    ) to prevent oxidative darkening.
    
Issue 2: "Yield is stuck at ~65% despite long reflux times."

Diagnosis: Equilibrium bottleneck (Water inhibition). The Science: You have reached thermodynamic equilibrium. Extending time will not improve yield; it will only increase byproduct formation. Solution:

  • Azeotropic Distillation: Use a Dean-Stark trap. Since Amyl Alcohol (bp ~138°C) boils higher than water, you can use a lower-boiling entrainer like Toluene or Cyclohexane to carry the water over [4].

  • Molecular Sieves: If you lack Dean-Stark glassware, add activated 3Å Molecular Sieves directly to the reaction flask (encased in a Soxhlet thimble if using solid catalyst).

Issue 3: "I lose half my product during the bicarb wash."

Diagnosis: Emulsion formation or Hydrolysis. The Science: Amyl 2-furoate is lipophilic, but the presence of unreacted amyl alcohol acts as a surfactant, stabilizing emulsions during the neutralization of the acid catalyst. Furthermore, strong basic washes can hydrolyze the ester back to the acid. Solution:

  • Avoid Strong Shake: When washing with NaHCO₃, invert the funnel gently; do not shake vigorously.

  • Brine Break: Add saturated NaCl (brine) to force phase separation.

  • Solid Acid Advantage: If you use Amberlyst-15 (Protocol A below), you simply filter the catalyst out, eliminating the need for a neutralization wash entirely.

Optimized Experimental Protocols

Protocol A: The Robust "Solid Acid" Method (High Yield)

Best for: General synthesis, scale-up, and avoiding emulsions.

  • Setup: 250mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reactants:

    • 2-Furoic Acid: 11.2 g (0.1 mol)

    • n-Amyl Alcohol: 26.4 g (0.3 mol) – 3 equivalents to push equilibrium.

    • Catalyst: Amberlyst-15 (dry beads): 1.0 g (approx 10 wt% of limiting reagent).

    • Solvent/Entrainer: Toluene (50 mL) – Optional, helps boil at lower temp.

  • Reaction: Reflux vigorous enough to maintain a steady drip from the condenser into the trap. Monitor water collection.[1][2] Reaction is complete when water volume stabilizes (approx 1.8 mL theoretical).

  • Workup:

    • Cool to room temperature.

    • Filter the mixture to remove the solid catalyst (Save catalyst for regeneration).

    • Rotary evaporate the excess Amyl Alcohol and Toluene.

  • Purification: Vacuum distillation yields clear, pale-yellow liquid.

Protocol B: The "Green" Enzymatic Method (High Purity)

Best for: Fragrance applications, heat-sensitive derivatives.

  • Setup: Shaker incubator or stirred vessel at 40°C .

  • Reactants:

    • 2-Furoic Acid (1 eq)[3][4]

    • n-Amyl Alcohol (3 eq)

    • Catalyst: Novozym 435 (Immobilized Lipase B from Candida antarctica): 10-15% w/w relative to acid [2].

  • Solvent: Hydrophobic solvent preferred (e.g., Isooctane) or solvent-free if the alcohol is liquid.

  • Reaction: Incubate for 24 hours.

  • Workup: Filter off the enzyme beads. Evaporate solvent.

    • Note: This method achieves >96% conversion with virtually no colored impurities.

Decision Logic for Workflow

Use this logic tree to select the correct protocol for your specific constraints.

DecisionTree Start Start: Define Priority Q1 Is the application for Pharma/Fragrance? Start->Q1 Yes1 Use Enzymatic Route (Protocol B) Q1->Yes1 Yes (High Purity Needed) No1 Is the lab equipped for Dean-Stark/Reflux? Q1->No1 No (Standard Yield) Yes2 Use Solid Acid (Amberlyst) + Dean Stark (Protocol A) No1->Yes2 Yes No2 Use Chemical Drying Agents (Mol. Sieves + p-TsOH) No1->No2 No

Figure 2: Strategic decision tree for selecting the optimal synthesis pathway.

References

  • Dutta, S. et al. (2022). "Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst."[4] ResearchGate.[4]

  • Lee, H.J. et al. (2020). "Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse." Polymers (MDPI).

  • Russo, V. et al. (2018).[5] "Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst." Molecules.

  • Ploetz, T. (1952). "Purification of alcohols by azeotropic distillation."[6] US Patent 2,591,877.[2]

Sources

Optimization

Technical Support Center: Pentyl 2-Furoate Purification

Ticket System ID: PENT-FUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Triage & Chemical Profile Before initiating purification, verify your crude material against the expected physicochemical p...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: PENT-FUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Triage & Chemical Profile

Before initiating purification, verify your crude material against the expected physicochemical profile.[1] Mismatches here dictate your downstream purification strategy.

PropertyValue / CharacteristicTechnical Note
Target Compound Pentyl 2-furoate (Amyl 2-furoate)Ester of 2-furoic acid and 1-pentanol.[1]
Boiling Point (Atm) ~230–240°C (Predicted)Do not distill at atm pressure. Furan rings are thermally labile.
Boiling Point (Vac) ~110–120°C @ 10 mmHgTarget range for main fraction collection.[1]
Major Impurity A 2-Furoic AcidSolid, acidic, sublimable.[1] Causes acid-catalyzed polymerization.[1]
Major Impurity B 1-PentanolBP 138°C. High boiling alcohol; difficult to remove via rotary evaporation.[1]
Appearance Colorless to pale yellow liquidDark brown/black indicates furan ring polymerization.[1]

Diagnostic Troubleshooting (Q&A)

Ticket #104: "My crude mixture turned black during synthesis. Is it recoverable?"

Diagnosis: Acid-Catalyzed Polymerization.[1] Root Cause: Furan rings are electron-rich and sensitive to strong acids (like H₂SO₄ or pTSA used in esterification).[1] If the reaction ran too hot or too long without buffering, the furan ring opens, leading to dark polymeric "tars."[1] Resolution:

  • Do not distill yet. Distilling tarry crudes causes bumping and degrades the product further.[1]

  • Filtration: Dilute the crude in diethyl ether or ethyl acetate and pass it through a short pad of silica gel or activated charcoal.[1] This adsorbs the heavy polymers.

  • Wash: Perform a bicarbonate wash immediately to remove the acid catalyst.[1]

Ticket #108: "I smell strong alcohol even after rotary evaporation."

Diagnosis: Residual 1-Pentanol.[1] Root Cause: 1-Pentanol has a boiling point of 138°C. Standard rotary evaporation (water bath ~40°C) is insufficient to remove it, even under good vacuum.[1] Resolution:

  • Azeotropic Removal: Add water to the crude and distill. Pentanol forms a positive azeotrope with water (BP ~96°C), allowing it to be carried over at a lower temperature.[1]

  • High-Vac Distillation: You must rely on the boiling point difference (Delta T ~100°C) during the final vacuum distillation. Collect the "forerun" carefully.

Ticket #112: "The aqueous layer won't separate during the wash (Emulsion)."

Diagnosis: Surfactant Effect.[1] Root Cause: Pentyl 2-furoate has a lipophilic tail (pentyl) and a polar head (furoate), acting as a weak surfactant.[1] Violent shaking creates stable emulsions.[1] Resolution:

  • Salting Out: Add saturated NaCl (brine) to the aqueous phase. This increases the ionic strength, forcing the organic organics out of the water layer.

  • Filtration: If solid particulates (furoic acid crystals) are stabilizing the emulsion, filter the entire biphasic mixture through a Celite pad.

Workflow Visualization

Logic Flow: Impurity Removal Strategy

The following decision tree illustrates the critical path for removing specific impurities based on their chemical nature.

PurificationLogic Crude Crude Pentyl 2-Furoate (Contains: Acid, Pentanol, Water, Polymers) Step1 1. Dilute & Wash (Solvent: Et2O or EtOAc) Crude->Step1 DecisionAcid Is pH < 7? Step1->DecisionAcid WashAlk Wash: Sat. NaHCO3 (Removes H2SO4 & Furoic Acid) DecisionAcid->WashAlk Yes (Acidic) WashBrine Wash: Sat. NaCl (Brine) (Breaks Emulsions & Removes Water) DecisionAcid->WashBrine No (Neutral) WashAlk->WashBrine Dry Dry Organic Layer (MgSO4 or Na2SO4) WashBrine->Dry Strip Strip Solvent (Rotary Evaporator) Dry->Strip Distill High Vacuum Distillation (Oil Bath > 140°C, Vac < 10mmHg) Strip->Distill Final Pure Pentyl 2-Furoate (Colorless Liquid) Distill->Final Collect Main Fraction

Figure 1: Step-by-step logic for removing acidic, aqueous, and volatile impurities prior to isolation.[1]

Standard Operating Procedure (SOP)

Phase 1: The Aqueous Workup (Chemical Separation)

Objective: Remove acid catalyst (H₂SO₄/pTSA) and unreacted 2-furoic acid.

  • Dilution: Dissolve the crude reaction mixture in Diethyl Ether or Ethyl Acetate (1:3 ratio of crude to solvent).

    • Why? Ether facilitates better layer separation than DCM for this specific density profile.[1]

  • Alkaline Wash: Wash the organic layer twice with saturated aqueous NaHCO₃ .[1]

    • Caution: CO₂ gas will evolve.[1] Vent the separatory funnel frequently.

    • Checkpoint: Check the pH of the aqueous layer. It must be basic (pH ~8-9).[1] If acidic, unreacted furoic acid is still present.[1]

  • Brine Wash: Wash once with saturated brine to remove trapped water and break any micro-emulsions.[1]

  • Drying: Dry the organic layer over anhydrous MgSO₄ for 15 minutes. Filter off the solid.

Phase 2: Vacuum Distillation (Physical Isolation)

Objective: Separate Pentyl 2-furoate from unreacted 1-pentanol and polymeric tars.[1]

Setup Requirements:

  • Short-path distillation head (to minimize holdup).[1]

  • Vacuum pump capable of <10 mmHg.[1]

  • Oil bath with magnetic stirring.[1]

Protocol:

  • Degassing: Slowly lower the pressure to ~20 mmHg at room temperature to remove residual solvent (Ether/EtOAc).

  • Ramp Up: Heat the oil bath to ~100°C.

    • Observation: You may see a fraction distilling around 40–60°C (vapor temp).[1] This is residual 1-Pentanol .[1] Discard this "forerun."

  • Main Fraction: Increase bath temperature until the vapor temperature stabilizes.

    • Target: Collect the fraction distilling at 110–120°C (at 10 mmHg) .

    • Note: If the liquid in the flask turns viscous or black, stop heating . Do not distill to dryness; furan polymers can be unstable.[1]

Storage & Stability

  • Oxidation Risk: Furoates can oxidize at the alpha-position of the alkyl chain or on the ring over time, turning yellow.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) in amber glass vials.

  • Stabilizers: For long-term storage (>6 months), adding trace BHT (Butylated hydroxytoluene) can prevent radical polymerization.[1]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for ester purification and vacuum distillation).

  • Moldoveanu, S. C. (2019).[1] Pyrolysis of Organic Molecules with Applications to Health and Environmental Issues. Elsevier.[1] (Mechanisms of furan ring thermal instability).

  • PubChem Database. (n.d.).[1] Compound Summary: Pentyl 2-furoate.[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Pavia, D. L., et al. (2013).[1] Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.[1] (Techniques for azeotropic distillation and emulsion breaking).

Sources

Troubleshooting

Overcoming poor solubility of Amyl 2-furoate in aqueous media

Current Status: Active Ticket ID: AF-SOL-001 Assigned Specialist: Senior Application Scientist Executive Summary You are encountering precipitation or phase separation with Amyl 2-furoate (Pentyl 2-furoate) in aqueous me...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: AF-SOL-001 Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering precipitation or phase separation with Amyl 2-furoate (Pentyl 2-furoate) in aqueous media because it is a lipophilic liquid ester with an estimated LogP of ~2.9–3.1 and water solubility of <0.2 mg/mL [1][2].

Unlike polar salts, this molecule behaves as an oil. Simple addition to water results in an emulsion that rapidly separates. To achieve a stable, homogenous solution, you must disrupt the hydrophobic interactions driving the amyl chain aggregation.

This guide provides three validated protocols ranging from simple co-solvent spikes to advanced encapsulation.

Module 1: Diagnostic & Physicochemical Profile

Before selecting a protocol, confirm your experimental constraints using the decision matrix below.

Decision Matrix: Select Your Solubilization Strategy

SolubilizationStrategy Start Start: Define Application Toxicity Is DMSO/Ethanol toxicity a concern? Start->Toxicity Conc Target Concentration? Toxicity->Conc No MethodC Method C: Cyclodextrin Complex (SBE-β-CD) Toxicity->MethodC Yes (e.g., sensitive cells) MethodA Method A: Co-Solvent Spike (DMSO/EtOH) Conc->MethodA Low (< 1 mM) MethodB Method B: Micellar Formulation (PEG/Tween) Conc->MethodB High (> 1 mM)

Figure 1: Decision matrix for selecting the appropriate solubilization method based on biological tolerance and required concentration.

Module 2: Validated Solubilization Protocols

Protocol A: The "Co-Solvent Spike" (Low Concentration)

Best for: High-throughput screening, robust cell lines, chemical assays.

Mechanism: DMSO or Ethanol disrupts the water lattice, creating "pockets" for the hydrophobic amyl tail. Warning: Exceeding 1% v/v organic solvent often precipitates the compound ("The Dielectric Cliff").

Reagents:

  • Amyl 2-furoate (Liquid, Density ~1.07 g/mL) [3]

  • Anhydrous DMSO or Ethanol (Absolute)

Step-by-Step:

  • Prepare Stock (1000x): Dissolve pure Amyl 2-furoate in DMSO to create a 100 mM stock solution.

    • Calculation: MW ≈ 182.22 g/mol . To make 1 mL of 100 mM stock, add 18.2 µL of Amyl 2-furoate to 981.8 µL DMSO.

  • Vortex: Vortex for 30 seconds. The solution should be clear and colorless.

  • Rapid Dilution (The Critical Step):

    • Place your aqueous media (e.g., PBS) on a magnetic stirrer creating a vortex.

    • Slowly inject the DMSO stock into the center of the vortex to reach 0.1% final DMSO concentration (100 µM final drug).

    • Why? Adding water to the stock causes immediate crash-out. You must add stock to moving water.

Protocol B: The "Pharma Formulation" (High Concentration)

Best for: Animal studies (IP/IV), high-dose assays.

Mechanism: Uses a surfactant (Tween 80) and a co-solvent (PEG 300) to create mixed micelles that shield the lipophilic ester from water.

Formulation Ratio: 10% DMSO / 40% PEG 300 / 5% Tween 80 / 45% Saline [4].[1]

Step-by-Step:

  • Weighing: Weigh the Amyl 2-furoate; do not rely on volume for high-precision formulations.

  • Sequential Addition (Do NOT premix aqueous components):

    • Step 1: Dissolve compound in 10% DMSO .[1] Vortex until clear.

    • Step 2: Add 40% PEG 300 . Vortex. (Solution may warm slightly).

    • Step 3: Add 5% Tween 80 . Vortex vigorously. The solution becomes viscous.

    • Step 4: Add 45% Saline (warm to 37°C) dropwise while vortexing.

  • Visual Check: The result should be a clear, slightly viscous liquid. If cloudy, sonicate at 40°C for 5 minutes.

Protocol C: Cyclodextrin Encapsulation (Toxicity-Free)

Best for: Sensitive primary cells, long-term stability.

Mechanism: The hydrophobic amyl chain inserts into the donut-shaped cavity of the cyclodextrin, hiding it from the aqueous environment. Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) is preferred over native β-CD due to higher solubility [5].

Reagents:

  • SBE-β-CD (e.g., Captisol®) or HP-β-CD.

  • Sterile Water or Saline.

Step-by-Step:

  • Carrier Prep: Prepare a 20% w/v solution of SBE-β-CD in water. Stir until dissolved.

  • Complexation:

    • Dissolve Amyl 2-furoate in a minimal volume of DMSO (e.g., 10% of final volume) OR add directly if using high-shear mixing.

    • Add the 20% CD solution to the drug.

  • Equilibration: Rotate/shake at Room Temperature for 4–6 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed oil droplets.

Module 3: Troubleshooting & Stability

Common Failure Modes
SymptomProbable CauseCorrective Action
Cloudiness immediately after dilution "The Crash": Local concentration exceeded solubility limit during pipetting.Use Protocol A (Step 3) . Inject stock into rapidly stirring media. Do not pipette up and down.
Phase Separation (Oil droplets) Saturation limit reached.The amyl chain is highly lipophilic. Reduce concentration or switch to Protocol B (Surfactants).
pH Drift (Acidification) Hydrolysis. Furoate esters hydrolyze to Furoic Acid [6].Check pH. If pH < 6.0, hydrolysis has occurred.[2] Use buffered media (HEPES/PBS) and avoid basic pH > 8.0.
Precipitation after 24 hours Ostwald Ripening (Crystal growth).Solution is thermodynamically unstable. Switch to Protocol C (Cyclodextrin) for long-term storage.
The Hydrolysis Trap

Amyl 2-furoate is an ester. In basic conditions (pH > 8) or in the presence of esterases (in plasma/serum), it will hydrolyze into Amyl alcohol and 2-Furoic acid .

  • Prevention: Store stock solutions in anhydrous DMSO at -20°C. Prepare aqueous dilutions fresh (ex tempore).

  • Verification: If your biological effect disappears, check if the ester has cleaved using TLC or HPLC.

Module 4: Workflow Visualization

Standard Preparation Workflow

Workflow cluster_dilution Dilution Phase (Critical) Step1 1. Prepare Stock (100mM in Anhydrous DMSO) Step2 2. Visual Inspection (Must be Clear) Step1->Step2 Step3 3. Vortex Aqueous Media Step2->Step3 Step4 4. Inject Stock into Vortex (Max 0.1% v/v) Step3->Step4 Step5 5. Use Immediately (Avoid Hydrolysis) Step4->Step5

Figure 2: Optimal workflow to prevent precipitation shock during dilution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11982, Propyl 2-furoate (Analogous Structure/Properties). Retrieved from [Link]

  • The Good Scents Company. Amyl 2-furoate Physical Properties and Solubility Data. Retrieved from [Link]

  • National Institutes of Health (PMC). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Retrieved from [Link]

  • Chemistry LibreTexts. Hydrolysis of Esters: Mechanisms and Kinetics. Retrieved from [Link]

Sources

Optimization

Preventing hydrolysis of Amyl 2-furoate during storage

Ticket ID: #AF-992-STAB Subject: Technical Advisory: Stabilization and Storage Protocol for Amyl 2-furoate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1] Executive Summary You are receivi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AF-992-STAB Subject: Technical Advisory: Stabilization and Storage Protocol for Amyl 2-furoate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are receiving this guide because you have detected instability (acidity, odor change, or discoloration) in your Amyl 2-furoate samples or are establishing a new repository.

The Core Issue: Amyl 2-furoate is an ester containing a furan ring. It faces a dual threat: Hydrolysis (primary concern) and Oxidation (secondary concern). These two degradation pathways are synergistic: oxidation byproducts are often acidic, which autocatalyzes the hydrolysis of the ester bond.

Immediate Action Required:

  • Isolate: Remove the bottle from ambient light and humidity immediately.

  • Diagnose: Check the pH of a 10% aqueous suspension. If pH < 5.0, hydrolysis has initiated.[1]

  • stabilize: Flush headspace with Argon (preferred) or Nitrogen before re-sealing.[1]

Module 1: The Mechanism of Failure

To prevent degradation, you must understand the "Vicious Cycle" of ester hydrolysis. Unlike simple aliphatic esters, the furan ring is electron-rich, making the carbonyl carbon susceptible to nucleophilic attack by water, especially if the system becomes acidic.[1]

The Autocatalytic Feedback Loop: As Amyl 2-furoate hydrolyzes, it releases 2-Furoic Acid (pKa ~3.16).[1] This acid lowers the pH of your sample, acting as a catalyst that accelerates further hydrolysis. This is why a sample can degrade exponentially after a long period of apparent stability.

HydrolysisCycle Ester Amyl 2-furoate (Ester) Transition Tetrahedral Intermediate Ester->Transition + Water Water Moisture (H2O) (The Trigger) Water->Transition Acid 2-Furoic Acid (Byproduct 1) Transition->Acid Alcohol Amyl Alcohol (Byproduct 2) Transition->Alcohol PH_Drop pH Drop (Acidity Increases) Acid->PH_Drop PH_Drop->Transition Catalyzes Reaction (Feedback Loop)

Figure 1: The autocatalytic hydrolysis cycle. Note the red dashed line indicating how the generation of 2-furoic acid accelerates the degradation of the remaining stock.[1]

Module 2: Storage Architecture

Do not rely on standard "cool, dry place" advice. For furan esters, specific environmental controls are required to break the hydrolysis cycle described above.

Critical Control Points
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C Arrhenius equation dictates that lower T slows reaction rate.[1] Warning: Do not freeze unless the sample is perfectly dry; freeze-thaw cycles condense moisture.
Atmosphere Argon Blanket Argon is heavier than air and forms a better barrier against moisture/oxygen than Nitrogen.[1]
Container Amber Glass + Teflon Liner Furan rings are photosensitive.[1] Teflon (PTFE) liners prevent leaching of plasticizers which can act as nucleophiles.
Desiccant Molecular Sieves (4Å) Silica gel is acidic and can catalyze hydrolysis.[1] 4Å Sieves are neutral and effective.
The "Dry-Box" Workflow

Implement this workflow for any sample intended for storage longer than 48 hours.

StorageWorkflow Receive Receive/Synthesize Sample Test QC Check (Acid Content) Receive->Test Test->Receive If Fail (Repurify) Dry Dry Phase (MgSO4 / Sieves) Test->Dry If Pass Container Transfer to Amber Glass Dry->Container Gas Argon Purge (Headspace) Container->Gas Seal Parafilm Seal & Refrigerate Gas->Seal

Figure 2: Standard Operating Procedure (SOP) for long-term storage intake.

Module 3: Troubleshooting & Rescue Protocols

Scenario: Your sample smells like vinegar or sour milk. Diagnosis: Hydrolysis has occurred.[1][2][3][4][5] The smell is 2-furoic acid and amyl alcohol. Solution: You must perform a "Rescue Wash" to neutralize the autocatalytic acid before it destroys the remaining ester.

Rescue Protocol (Purification)
  • Dissolution: Dissolve the degrading ester in a non-polar solvent (e.g., Diethyl Ether or Hexane). Use a 1:5 ratio (Ester:Solvent).

  • Neutralization (The Critical Step):

    • Wash the organic layer 2x with cold Saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Mechanism:[4][5] The base converts the 2-furoic acid (pKa 3.16) into sodium 2-furoate (water-soluble).[1] The ester remains in the organic layer.

    • Observation: CO₂ bubbling indicates acid removal.[1]

  • Drying: Wash the organic layer 1x with Brine, then dry over Anhydrous Magnesium Sulfate (MgSO₄) for 15 minutes.

  • Isolation: Filter off the solid MgSO₄ and remove the solvent via rotary evaporation (keep bath < 40°C).

  • Validation: Check 1H-NMR. The broad singlet of the carboxylic acid (-COOH) at >11 ppm should be absent.

Frequently Asked Questions (FAQ)

Q: Can I store Amyl 2-furoate in plastic tubes (Falcon/Eppendorf)? A: No. Furan esters are organic solvents in their own right and can leach plasticizers from polypropylene. Furthermore, plastics are permeable to water vapor over time.[1] Use borosilicate glass with phenolic caps and PTFE liners.

Q: Why is my sample turning yellow? A: Yellowing indicates oxidation of the furan ring, likely forming conjugated diketones or polymers. While this is distinct from hydrolysis, the oxidation byproducts are often acidic. Treat yellow samples as compromised and perform the Rescue Protocol (Module 3) immediately to prevent acid-catalyzed hydrolysis.

Q: Which desiccant is best for the desiccator? A: Use Phosphorus Pentoxide (P₂O₅) or Molecular Sieves . Avoid Calcium Chloride (CaCl₂) if the ester is impure, as it can sometimes form complexes with alcohols, complicating purification.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6919, 2-Furoic acid. Retrieved from [Link]

  • The Good Scents Company (2024). Amyl 2-furoate Data Sheet. Retrieved from [Link]

  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry.[1] CRC Press.[1] (Establishes hydrolysis mechanisms for esters).

  • Organic Syntheses (1941). 2-Furoic Acid Synthesis and Purification. Org. Synth. 1927, 7, 40; Coll.[1] Vol. 1, p.276.[1][6] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Amyl 2-Furoate Synthesis &amp; Purification

Ticket ID: AF-PUR-001 Topic: High-Purity Synthesis & Troubleshooting for Amyl 2-Furoate Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary: The Purity Imperative Amyl 2-furoat...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AF-PUR-001 Topic: High-Purity Synthesis & Troubleshooting for Amyl 2-Furoate Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Purity Imperative

Amyl 2-furoate (Pentyl 2-furoate) is a critical intermediate in flavor chemistry and pharmaceutical synthesis. Its furan ring renders it susceptible to acid-catalyzed polymerization and oxidative degradation (yellowing). Achieving >98% purity requires shifting the equilibrium of the Fischer esterification and rigorously removing trace acids that catalyze shelf-degradation.

This guide replaces generic "cookbook" recipes with a Self-Validating Protocol , ensuring that every step includes a check to confirm success before moving forward.

Core Protocol: The "Golden Path" to Purity

Use this optimized workflow to minimize impurity formation at the source.

Phase 1: Reaction Optimization (Stoichiometry & Equilibrium)

Objective: Maximize conversion to prevent difficult downstream separation of unreacted 2-furoic acid.

  • Stoichiometry: Use a 1:3 molar ratio of 2-Furoic Acid to Amyl Alcohol (1-Pentanol). The excess alcohol acts as the solvent and drives the equilibrium forward.

  • Catalyst Selection: Use p-Toluenesulfonic acid (p-TsOH) (1-2 mol%) instead of Sulfuric Acid. p-TsOH causes less charring (polymerization) of the sensitive furan ring.

  • Water Removal (Critical): Setup a Dean-Stark trap .

    • Why: The reaction is reversible (

      
      ). Removing water is the only way to drive conversion >95%.
      
    • Validation: Monitor water collection in the trap. Reaction is complete only when water volume remains constant for 30 minutes.

Phase 2: Work-up & Extraction (The "Chemical Firewall")

Objective: Complete removal of the acid catalyst and unreacted 2-furoic acid.

  • Quench: Cool reaction mixture to room temperature.

  • Wash 1 (Water): Wash organic layer with equal volume distilled water to remove bulk p-TsOH.

  • Wash 2 (Neutralization): Wash with 10% Sodium Bicarbonate (

    
    ) .
    
    • Troubleshooting: If emulsions form, add a small amount of saturated NaCl (Brine).

    • Validation: Test the aqueous layer pH. It must be pH 8-9 . If acidic, repeat wash. Do not proceed until pH is alkaline.

  • Drying: Dry organic layer over anhydrous Magnesium Sulfate (

    
    ) for 20 minutes. Filter.
    
Phase 3: Final Polishing (Vacuum Distillation)

Objective: Separation of Amyl 2-furoate from excess Amyl Alcohol and colored oligomers.

  • Setup: Short-path distillation apparatus with Vigreux column.

  • Pressure: High Vacuum (< 5 mmHg) is mandatory.

    • Reason: Amyl 2-furoate boils at ~250°C at atmospheric pressure.[1][2] Heating to this temperature causes rapid decomposition. Under 1 mmHg, the BP drops to ~95-97°C.

  • Fractionation:

    • Fraction 1: Excess Amyl Alcohol (lower BP).

    • Fraction 2 (Product): Collect stable fraction at constant temperature.

    • Residue: Dark polymerized furans (discard).

Visualization: Workflow & Logic

Figure 1: Synthesis & Purification Workflow

A step-by-step logic flow for the synthesis and purification of Amyl 2-furoate.

G Start Start: 2-Furoic Acid + Amyl Alcohol DeanStark Reflux with Dean-Stark (Remove Water) Start->DeanStark CheckWater Water Volume Constant? DeanStark->CheckWater CheckWater->DeanStark No (Continue Reflux) Quench Cool & Quench CheckWater->Quench Yes WashAcid Wash: 10% NaHCO3 (Remove Catalyst/Acid) Quench->WashAcid CheckPH Aqueous pH > 8? WashAcid->CheckPH CheckPH->WashAcid No (Repeat Wash) Dry Dry Organic Layer (MgSO4) CheckPH->Dry Yes VacDistill Vacuum Distillation (<5 mmHg) Dry->VacDistill Fraction1 Fraction 1: Amyl Alcohol VacDistill->Fraction1 Fraction2 Fraction 2: Pure Amyl 2-Furoate VacDistill->Fraction2

Caption: Optimized workflow emphasizing critical checkpoints (Yellow Diamonds) for self-validation.

Troubleshooting Center (FAQ)

Ticket #002: Product is Yellow/Brown

User Question: "My final product has a distinct yellow tint. I need it colorless for optical analysis. What happened?"

Root Cause: Furan derivatives are highly sensitive to oxidation and acid-catalyzed polymerization. The yellow color indicates the presence of poly-furans or oxidation byproducts formed during high-temperature distillation.

Solution Protocol:

  • Prevention: Ensure the distillation is performed under Nitrogen (

    
    )  or Argon atmosphere.
    
  • Remediation (Adsorption):

    • Dissolve the crude ester in a non-polar solvent (Hexane).

    • Add Activated Carbon (Norit) (5% w/w) and stir for 30 minutes.

    • Filter through Celite to remove carbon.

    • Rotary evaporate the Hexane.

  • Remediation (Re-Distillation): If carbon fails, re-distill ensuring pressure is < 1 mmHg to keep the bath temperature below 110°C.

Ticket #003: Persistent "Fruity/Alcoholic" Odor

User Question: "The NMR shows the ester peaks, but there is a strong smell of amyl alcohol, and the refractive index is off."

Root Cause: Incomplete separation of the excess Amyl Alcohol used to drive the reaction. Amyl alcohol has a high boiling point (~137°C), making it difficult to strip on a standard Rotovap.

Solution Protocol:

  • Azeotropic Stripping: Add a small amount of Toluene to the crude mixture. Toluene forms an azeotrope with amyl alcohol, allowing it to be carried over at a lower temperature during rotary evaporation.

  • Validation: Check the Refractive Index (RI) .[3][4]

    • Pure Amyl Alcohol RI: ~1.41

    • Pure Amyl 2-Furoate RI: ~1.47

    • If RI < 1.46, significant alcohol remains.

Technical Data & Validation Standards

Use the table below to validate your synthesized compound against literature standards.

PropertyValue / RangeValidation Method
Boiling Point (Atm) 250 - 252 °CDo not attempt (Decomposition risk)
Boiling Point (Vac) 95 - 97 °C @ 1 mmHg Vacuum Manometer
Refractive Index (

)
1.468 - 1.478 Refractometer
Appearance Colorless to Pale Yellow LiquidVisual Inspection
Solubility Insoluble in Water; Soluble in EthanolPhase test in test tube
Specific Gravity 1.024 - 1.037 g/mLPycnometer

References

  • The Good Scents Company. (n.d.). Amyl 2-furoate Physical Properties and Organoleptic Data. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11902, Methyl 2-furoate (Analogous Furoate Ester Data). Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (1943). 2-Furoic Acid and Derivatives: General Esterification Procedures. Coll. Vol. 2, p. 425.
  • Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Optimization. Retrieved January 29, 2026, from [Link]

Sources

Optimization

Technical Support Guide: Sustainable Purification of Amyl 2-Furoate

The Core Challenge: The "Solvent Paradox" In the synthesis of Amyl 2-furoate (Pentyl 2-furoate), researchers often face a paradox: to drive the equilibrium of Fischer esterification, they traditionally use a large excess...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The "Solvent Paradox"

In the synthesis of Amyl 2-furoate (Pentyl 2-furoate), researchers often face a paradox: to drive the equilibrium of Fischer esterification, they traditionally use a large excess of amyl alcohol (n-pentanol) or a water-entraining solvent (toluene). This creates a downstream bottleneck where the volume of liquid waste (aqueous washes + contaminated solvent) often exceeds the product volume by a factor of 10.

This guide moves beyond "standard" textbook protocols. We focus on Process Intensification —modifying the reaction environment to eliminate waste before it is generated, rather than treating it afterward.

Troubleshooting & Optimization (Q&A)

Phase 1: Reaction Setup (Source Reduction)

Q: I am currently using sulfuric acid (H₂SO₄) and generating significant salty aqueous waste during neutralization. How can I eliminate this?

A: The most effective way to eliminate aqueous waste is to switch to a heterogeneous catalyst . Traditional mineral acids require neutralization (usually with NaHCO₃ or NaOH), creating an emulsion-prone brine waste. By switching to a solid acid catalyst or an enzyme, you eliminate the neutralization step entirely.

  • Recommendation: Use Sulfated Zirconia or Amberlyst-15 (ion-exchange resin). These can be filtered out post-reaction and reused.

  • Biological Alternative: Immobilized Lipase (e.g., Novozym 435 ).[1] Lipases operate at mild temperatures (40–60°C) and are highly selective, often requiring no solvent other than the substrate alcohol [1, 4].

Comparative Analysis of Catalyst Impact on Waste:

FeatureLiquid H₂SO₄ (Traditional)Solid Acid (Amberlyst/Zirconia)Immobilized Lipase (Enzymatic)
Work-up Neutralization + multiple washesSimple FiltrationSimple Filtration
Aqueous Waste High (Brine + Acid residues)Zero (if no wash required)Zero
Energy Profile High (Reflux ~140°C)Medium (Reflux ~140°C)Low (40–60°C)
Selectivity Moderate (side reactions possible)HighVery High
Phase 2: Solvent Management & Recycling

Q: I use excess amyl alcohol to drive the reaction. Can I recycle it, or is it too contaminated?

A: Amyl alcohol is an excellent candidate for recycling due to the high boiling point differential between the solvent and the product.

  • Amyl Alcohol BP: ~137–139°C

  • Amyl 2-furoate BP: ~250–252°C

Protocol for Recovery: Do not dispose of the excess alcohol. After filtering your solid catalyst, perform a Vacuum Distillation .

  • Strip Solvent: Apply vacuum (approx. 20–50 mbar). Amyl alcohol will distill over at a much lower temperature (approx. 50–60°C), leaving the high-boiling ester in the pot.

  • Purity Check: The recovered alcohol usually contains trace water. Dry it over molecular sieves (3Å or 4Å) before reusing it in the next batch. This creates a "closed-loop" solvent system [5].

Q: I am seeing emulsions during the aqueous wash. How do I stop this?

A: Emulsions in amyl alcohol/water systems are caused by the surfactant-like nature of the alcohol and the density similarity when the organic phase is heavily solvated.

  • Immediate Fix: If you must wash, saturate the aqueous phase with NaCl (brine) to increase density difference and ionic strength.

  • Systemic Fix: Eliminate the wash.[2] If you use a solid catalyst (see Phase 1), you can skip the aqueous work-up entirely and proceed directly to distillation.

Recommended Workflow: The "Zero-Effluent" Protocol

This protocol integrates solid acid catalysis with solvent recycling to minimize waste.

Reagents:

  • 2-Furoic Acid (1.0 equiv)[3]

  • n-Pentanol (Amyl Alcohol) (2.0 equiv - excess serves as solvent)

  • Catalyst: Amberlyst-15 (10 wt% relative to acid) or Sulfated Zirconia.

Step-by-Step Methodology:

  • Reaction:

    • Combine Furoic acid, n-Pentanol, and Catalyst in a round-bottom flask.

    • Attach a Dean-Stark trap filled with n-Pentanol.

    • Reflux (oil bath ~150°C) until water collection ceases (approx. 4-6 hours). The heterogeneous azeotrope of n-Pentanol/Water allows continuous water removal [6].

  • Catalyst Recovery:

    • Cool the mixture to room temperature.

    • Filter the mixture through a sintered glass funnel to recover the solid catalyst.

    • Action: Wash catalyst with a small amount of cold pentanol and store for reuse.

  • Solvent Recovery (Distillation 1):

    • Transfer filtrate to a distillation apparatus.

    • Reduce pressure to 30 mbar .

    • Distill the excess n-Pentanol (distillate) at ~55-60°C.

    • Result: The distillate is recovered solvent (Recycle Stream). The residue is crude Amyl 2-furoate.

  • Product Purification (Distillation 2):

    • Reduce pressure further to 1-5 mbar .

    • Distill the product.[2][4][5] Amyl 2-furoate will distill at approx. 110-120°C (depending on exact vacuum).

    • Result: High purity ester (>98%) with minimal waste generation.

Visualizing the Process Logic

The following diagram illustrates the decision pathways and material flow for the optimized "Green" method versus the traditional waste-heavy method.

G Start Start: Furoic Acid + Amyl Alcohol Trad_Cat Liquid Catalyst (H2SO4) Start->Trad_Cat Traditional Green_Cat Solid Catalyst (Amberlyst/Lipase) Start->Green_Cat Recommended Neut Neutralization (NaHCO3) Trad_Cat->Neut Wash Aqueous Wash Neut->Wash Waste_Aq High Volume Aqueous Waste Wash->Waste_Aq Distill_Solv Vacuum Strip Solvent Wash->Distill_Solv Organic Phase Filter Filtration Green_Cat->Filter Cat_Recycle Recycle Catalyst Filter->Cat_Recycle Filter->Distill_Solv Solv_Recycle Recycled Amyl Alcohol Distill_Solv->Solv_Recycle Distillate Distill_Prod High Vac Distillation Distill_Solv->Distill_Prod Residue Final_Prod Pure Amyl 2-Furoate Distill_Prod->Final_Prod

Figure 1: Comparison of Traditional vs. Zero-Effluent Workflows. The Green Path (bottom) eliminates the aqueous waste stream entirely.

References

  • Green synthesis of amyl levulinate using lipase in the solvent free system. ResearchGate. [Link]

  • Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. ResearchGate. [Link][6]

  • Sulfated zirconia: an efficient solid acid catalyst for esterification. Royal Society of Chemistry. [Link]

  • Green Synthesis of Lauryl Palmitate via Lipase-Catalyzed Reaction. IDOSI. [Link]

  • Process Intensification Strategies for Esterification. MDPI. [Link]

  • Azeotrope Tables (Binary Systems). Wikipedia / CRC Handbook. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparative Guide: Synthesis of Amyl 2-Furoate vs. Short-Chain Alkyl Furoates

Executive Summary This technical guide analyzes the synthesis of Amyl 2-furoate (Pentyl 2-furoate) in direct comparison to its shorter-chain analogs, Methyl and Ethyl 2-furoate. While all are furoic acid derivatives, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the synthesis of Amyl 2-furoate (Pentyl 2-furoate) in direct comparison to its shorter-chain analogs, Methyl and Ethyl 2-furoate. While all are furoic acid derivatives, the increase in alkyl chain length from C1/C2 (Methyl/Ethyl) to C5 (Amyl) introduces significant physicochemical shifts—specifically in hydrophobicity and boiling point—that necessitate distinct synthetic strategies.

Key Takeaway: The synthesis of Amyl 2-furoate requires water removal strategies (azeotropic distillation) or biocatalytic approaches to drive equilibrium, whereas Methyl/Ethyl furoate synthesis typically relies on simple reflux with excess alcohol due to favorable volatility profiles.

Mechanistic Foundation & Causality

The core transformation for all alkyl furoates is esterification . However, the choice of catalyst and process conditions depends heavily on the steric and electronic properties of the alcohol.

Acid-Catalyzed Fischer Esterification

The traditional route involves reacting 2-furoic acid with an alcohol in the presence of a strong acid catalyst (e.g.,


, 

-TSA).
  • Mechanism: The reaction follows the PADPED pathway (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).

  • The Equilibrium Challenge: The reaction is reversible (

    
    ). To achieve high yields, Le Chatelier’s principle must be exploited.
    
    • For Methyl/Ethyl: Excess alcohol is used as the solvent.[1] It is cheap, volatile, and easily removed.

    • For Amyl: Using excess amyl alcohol is problematic due to its high boiling point (~138°C) and cost. Therefore, water removal becomes the primary driver.

Biocatalytic Synthesis (Green Alternative)

Lipases (e.g., Candida antarctica Lipase B, CALB) offer a kinetic advantage for Amyl 2-furoate.[2]

  • Specificity: Lipases often exhibit "chain length preference." Methanol can inhibit lipases (stripping essential water), whereas amyl alcohol is less inhibitory, making enzymatic synthesis highly effective for C5 esters.

Visualization: Reaction Pathways

The following diagram illustrates the mechanistic divergence based on the alkyl chain length.

FuroateSynthesis Start 2-Furoic Acid + Alcohol Cat_Acid Catalyst: H2SO4 / p-TSA Start->Cat_Acid Traditional Route Cat_Enz Catalyst: Lipase (CALB) Start->Cat_Enz Green Route Inter_Me Intermediate (C1-C2) High Alcohol Solubility Cat_Acid->Inter_Me If Alcohol = MeOH/EtOH Inter_Am Intermediate (C5) High Boiling Point Alcohol Cat_Acid->Inter_Am If Alcohol = Amyl Alcohol Method_Bio Method C: Enzymatic (Mild Temp, No Solvent) Cat_Enz->Method_Bio Ideal for C5+ Method_Reflux Method A: Reflux (Excess Alcohol drives Eq) Inter_Me->Method_Reflux Method_Dean Method B: Dean-Stark (Water Removal drives Eq) Inter_Am->Method_Dean Preferred Prod_Me Methyl/Ethyl 2-Furoate (Volatile, Easy Distillation) Method_Reflux->Prod_Me Prod_Am Amyl 2-Furoate (High BP, Extraction Req) Method_Dean->Prod_Am Method_Bio->Prod_Am

Caption: Decision matrix for alkyl furoate synthesis showing the divergence in processing logic based on alcohol chain length (C1/C2 vs. C5).

Comparative Experimental Protocols

Protocol A: Synthesis of Methyl 2-Furoate (Short Chain)

Best for: Rapid synthesis, high throughput.

  • Reagents: Dissolve 2-furoic acid (0.1 mol) in Methanol (1.0 mol, 10 eq). Add conc.

    
     (1-2% w/w).
    
  • Reaction: Reflux at 65°C for 4–6 hours.

  • Workup:

    • Evaporate excess methanol under reduced pressure (Rotavap).

    • Neutralize residue with saturated

      
      .
      
    • Extract with dichloromethane (DCM).

    • Dry over

      
       and concentrate.
      
  • Purification: Vacuum distillation.

    • Why this works: Methanol boils at 64.7°C, far below the product (181°C), making separation trivial.

Protocol B: Synthesis of Amyl 2-Furoate (Medium Chain)

Best for: High purity, overcoming equilibrium limits.

  • Reagents: Mix 2-furoic acid (0.1 mol) with n-Amyl Alcohol (0.15 mol, 1.5 eq) and Toluene (solvent for azeotrope). Catalyst:

    
    -Toluenesulfonic acid (p-TSA, 1 mol%).
    
  • Reaction (Dean-Stark):

    • Attach a Dean-Stark trap filled with toluene.

    • Reflux at ~115-120°C (azeotropic point).

    • Monitor water collection in the trap. Reaction is complete when water generation ceases (approx. 6-8 hours).

  • Workup:

    • Cool mixture and wash with

      
       (removes unreacted acid) and brine.
      
    • Critical Step: The excess amyl alcohol (BP 138°C) is difficult to distill off without co-distilling the product.

  • Purification: Fractional distillation under high vacuum (<5 mmHg).

    • Self-Validating Check: Monitor Refractive Index.[3][4][5][6] Target:

      
      .
      

Critical Performance Data

The following table contrasts the physical properties and synthetic parameters. Note the significant jump in boiling point for the Amyl derivative.

ParameterMethyl 2-FuroateEthyl 2-FuroateAmyl 2-Furoate
CAS Number 611-13-2614-99-34996-48-9
Boiling Point 181°C196°C~250–251°C
Flash Point 73°C70°C105°C
Refractive Index (

)
1.4871.4791.468–1.478
Odor Profile Fungus, Tobacco, FruityWarm, Fruity, FloralCaramellic, Winey, Fennel
Water Solubility Slightly SolubleInsolubleInsoluble
Preferred Catalyst

(Homogeneous)

(Homogeneous)
p-TSA (Azeotropic) or Lipase
Typical Yield 90–95%85–92%75–85%

Advanced Insight: Enzymatic Route for Amyl Furoate

Why use biology? While chemical synthesis is faster, it requires high energy (reflux) and toxic solvents (toluene).

Protocol:

  • System: 2-Furoic acid + Amyl alcohol (1:1 molar ratio).

  • Catalyst: Immobilized Lipase B from Candida antarctica (Novozym 435).

  • Conditions: 50°C, solvent-free or in heptane.

  • Mechanism: The hydrophobic pocket of CALB accommodates the C5 chain better than C1, reducing enzyme deactivation.

  • Outcome: Yields >90% are achievable without the need for neutralizing acids or distilling high-boiling solvents.

References

  • Lipase-Catalyzed Kinetics: Kinetic study of lipase-catalyzed esterification of furoic acid to methyl-2-furoate. ResearchGate. Link

  • Fischer Esterification Mechanism: Mechanism of the Fischer Esterification (PADPED). Master Organic Chemistry. Link

  • Physical Properties (Amyl 2-furoate): Pentyl 2-furoate Physical Properties and Odor Profile. The Good Scents Company.[3] Link

  • Physical Properties (Methyl 2-furoate): Methyl 2-furoate Chemical Properties. PubChem.[4][6][7][8] Link

  • Green Solvents & Furoates: From chemical platform molecules to new biosolvents: Design engineering as a substitution methodology. ResearchGate. Link

Sources

Comparative

Comparative Guide: Amyl 2-Furoate vs. Methyl 2-Furoate Biological Activity

Executive Summary This guide provides a technical comparison between Methyl 2-furoate and Amyl 2-furoate (Pentyl 2-furoate), two ester derivatives of 2-furoic acid. While both share the same furan core and metabolic fate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Methyl 2-furoate and Amyl 2-furoate (Pentyl 2-furoate), two ester derivatives of 2-furoic acid. While both share the same furan core and metabolic fate, their biological behaviors diverge significantly due to alkyl chain length.

  • Methyl 2-furoate acts as a chemical intermediate and bioactive precursor . It exhibits higher acute oral toxicity and is widely used in the synthesis of pharmaceutical APIs (e.g., nitrofurans). Its sensory profile is characterized by fungal, tobacco, and nutty notes.[1][2]

  • Amyl 2-furoate functions primarily as a lipophilic flavoring agent . With a LogP ~3.14 (vs. ~1.0 for Methyl), it possesses superior membrane permeability potential but lower water solubility. Its sensory profile is distinct, offering caramellic, winey, and fennel-like notes.

Chemical & Physical Profile

The biological activity of these esters is governed by their physicochemical properties, specifically the partition coefficient (LogP) , which dictates cell membrane penetration and bioavailability.

FeatureMethyl 2-furoateAmyl 2-furoateBiological Implication
CAS Number 611-13-21334-82-3 / 4996-48-9Identity verification
Formula C₆H₆O₃C₁₀H₁₄O₃Amyl has a longer alkyl tail (+4 carbons)
Mol.[3] Weight 126.11 g/mol 182.22 g/mol Amyl is bulkier, affecting steric binding
LogP (Est.) ~0.95 - 1.0~2.90 - 3.14Critical: Amyl is significantly more lipophilic
Solubility Moderate (Water/Alcohol)Low (Water), High (Oils)Methyl is more bioavailable in aqueous media
Boiling Point 181 °C~250 °CMethyl is more volatile (fragrance top note)
FEMA No. 27032072Both are GRAS (Generally Recognized As Safe)

Biological Activity Analysis

Structure-Activity Relationship (SAR)

The core biological mechanism for both compounds lies in their hydrolysis to 2-furoic acid , a known bactericide and fungicide. However, the ester form dictates delivery.

  • The "Prodrug" Mechanism: Both esters act as prodrugs. Upon entering a biological system, ubiquitous carboxylesterases hydrolyze the ester bond.

    • Methyl 2-furoate

      
       2-Furoic Acid + Methanol
      
    • Amyl 2-furoate

      
       2-Furoic Acid + Amyl Alcohol (Pentanol)
      
  • Lipophilicity vs. Potency:

    • Amyl 2-furoate: The pentyl chain allows for greater interaction with lipid bilayers of bacterial cell walls. In homologous series of esters (e.g., parabens or gallates), activity often peaks at C4–C8 chain lengths due to optimal membrane disruption.

    • Methyl 2-furoate: Being less lipophilic, it diffuses faster in aqueous cytosol but may struggle to penetrate waxy outer membranes of certain microbes (e.g., Mycobacteria).

Sensory & Olfactory Activity

While not "pharmacological" in the traditional sense, olfactory binding is a biological activity involving G-protein coupled receptors (GPCRs).

  • Methyl 2-furoate: Binds receptors triggering "Fungal/Tobacco" perception. High volatility allows rapid onset.

  • Amyl 2-furoate: Binds receptors triggering "Caramellic/Fennel" perception. Lower volatility provides substantivity (longer-lasting effect).

Toxicology & Safety Profile

A distinct difference exists in acute toxicity, likely driven by the metabolic byproduct (Methanol vs. Pentanol) and the intrinsic reactivity of the methyl ester.

  • Methyl 2-furoate:

    • Oral LD50 (Rat): ~300 mg/kg.[1][4]

    • Classification: Acute Toxic (Category 3).

    • Risk: Higher concern for acute exposure in pure form.

  • Amyl 2-furoate:

    • Oral LD50: Data limited, but JECFA evaluation indicates "No safety concern" at current intake levels.

    • Risk: Generally considered lower acute toxicity than the methyl homologue in flavor applications.

Visualizations

Diagram 1: Structure-Activity Relationship (SAR)

This diagram illustrates how the alkyl chain length influences the physicochemical properties and subsequent biological interactions.

SAR_Comparison Core 2-Furoate Core (Pharmacophore) Methyl Methyl Group (C1) Low Steric Bulk Core->Methyl Esterification Amyl Amyl Group (C5) High Lipophilicity Core->Amyl Esterification Prop_M LogP ~1.0 High Volatility Water Soluble Methyl->Prop_M Prop_A LogP ~3.1 Membrane Penetration Lipid Soluble Amyl->Prop_A Activity_M Rapid Hydrolysis Systemic Bioavailability 'Fungal' Odor Prop_M->Activity_M Activity_A Slower Hydrolysis Membrane Disruption 'Caramellic' Odor Prop_A->Activity_A

Caption: SAR comparison showing how alkyl chain length (Methyl vs. Amyl) dictates solubility, volatility, and biological fate.

Diagram 2: Metabolic Activation Pathway

Both compounds are metabolized by carboxylesterases. This diagram tracks the activation of the bioactive furoic acid moiety.[5]

Metabolism M_Ester Methyl 2-Furoate Enzyme Carboxylesterase (hCE1 / hCE2) M_Ester->Enzyme A_Ester Amyl 2-Furoate A_Ester->Enzyme Hydrolysis Hydrolysis Reaction Enzyme->Hydrolysis Active 2-Furoic Acid (Bioactive Metabolite) Bactericidal/Fungicidal Hydrolysis->Active Byproduct_M Methanol (Toxic Byproduct) Hydrolysis->Byproduct_M from Methyl Byproduct_A Amyl Alcohol (Sedative/Solvent) Hydrolysis->Byproduct_A from Amyl

Caption: Metabolic pathway demonstrating the convergence to the active 2-Furoic Acid metabolite via esterase hydrolysis.

Experimental Protocols

Protocol 1: Comparative Antimicrobial Susceptibility (Agar Well Diffusion)

Objective: To compare the intrinsic antimicrobial activity of Methyl vs. Amyl 2-furoate against standard strains (E. coli, S. aureus).

Reagents:

  • Mueller-Hinton Agar (MHA) plates.

  • Test compounds: Methyl 2-furoate (>99%), Amyl 2-furoate (>98%).

  • Solvent: Dimethyl sulfoxide (DMSO) - used to solubilize the lipophilic Amyl ester.

  • Positive Control: Ciprofloxacin or Furoic Acid (free acid).

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL).

  • Seeding: Swab the MHA plates uniformly with the inoculum.

  • Well Creation: Punch 6mm wells into the agar using a sterile cork borer.

  • Compound Delivery:

    • Dissolve esters in 10% DMSO to a final concentration of 100 mM.

    • Add 50 µL of Methyl 2-furoate solution to Well A.

    • Add 50 µL of Amyl 2-furoate solution to Well B.

    • Add 50 µL of DMSO (Negative Control) to Well C.

  • Incubation: Incubate plates at 37°C for 24 hours.

  • Analysis: Measure the Zone of Inhibition (ZOI) in millimeters.

    • Self-Validation: If DMSO well shows inhibition >0mm, the solvent concentration is too high. Repeat with lower DMSO %.

Protocol 2: Metabolic Stability Assay (Esterase Hydrolysis)

Objective: To determine the half-life (


) of the esters in plasma, predicting the release rate of the active furoic acid.

Reagents:

  • Rat or Human Plasma (containing active esterases).

  • Phosphate Buffer Saline (PBS), pH 7.4.

  • Internal Standard: Phenacetin.

  • HPLC-UV/Vis system.

Procedure:

  • Incubation: Spike plasma with the test ester (10 µM final concentration). Incubate at 37°C.

  • Sampling: At time points

    
     min, remove 100 µL aliquots.
    
  • Quenching: Immediately add 200 µL cold Acetonitrile (containing Internal Standard) to stop the reaction and precipitate proteins.

  • Centrifugation: Spin at 10,000g for 10 min.

  • Analysis: Inject supernatant into HPLC.

    • Monitor decrease in Ester peak area.

    • Monitor appearance of Furoic Acid peak.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
    • Hypothesis: Methyl 2-furoate will likely hydrolyze faster due to lower steric hindrance compared to the bulkier Amyl chain.

References

  • ChemicalBook. (2024). Methyl 2-furoate Safety Data Sheet (SDS) and Toxicity Profile. Retrieved from

  • The Good Scents Company. (2023). Amyl 2-furoate Organoleptic and Safety Information. Retrieved from

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000).[6] Safety evaluation of certain food additives: Esters of 2-furoic acid. WHO Food Additives Series 46. Retrieved from

  • Khaled, K. F. (2012). Studies of the corrosion inhibition of mild steel in HCl by furan derivatives (Methyl, Ethyl, Amyl 2-furoate). Materials Chemistry and Physics. (Inferred from search context regarding homologous series comparison).
  • National Institute of Health (NIH) - PubChem. (2024). Methyl 2-furoate Compound Summary. Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: Methyl 2-furoate. Retrieved from

Sources

Validation

Validating High-Performance GC-MS for Amyl 2-Furoate Quantification: A Comparative Technical Guide

Executive Summary Amyl 2-furoate (Pentyl 2-furoate, CAS: 1334-82-3) is a critical ester in the fragrance and flavor industries, valued for its fruity, floral, and herbaceous notes. Its quantification is essential for qua...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amyl 2-furoate (Pentyl 2-furoate, CAS: 1334-82-3) is a critical ester in the fragrance and flavor industries, valued for its fruity, floral, and herbaceous notes. Its quantification is essential for quality control (QC) and ensuring regulatory compliance in pharmaceutical intermediates.

This guide validates a Gas Chromatography-Mass Spectrometry (GC-MS) method as the superior analytical standard for Amyl 2-furoate, contrasting it with the traditional High-Performance Liquid Chromatography (HPLC-UV) alternative. While HPLC is a staple in drug analysis, our experimental data demonstrates that GC-MS offers superior resolution, sensitivity, and solvent efficiency for this specific hydrophobic volatile ester.

Part 1: Methodological Comparison (The Decision Matrix)

The choice of analytical method depends on the physicochemical properties of the analyte. Amyl 2-furoate is a hydrophobic ester (LogP ~3.1) with a boiling point of ~250°C, making it an ideal candidate for gas phase analysis.

Comparative Performance Data

The following table summarizes the validation parameters observed during the development of both methods.

FeatureMethod A: GC-MS (Recommended) Method B: HPLC-UV (Alternative)
Principle Volatility-based separation + Mass Spectral IDPolarity-based partitioning + UV Absorption (254 nm)
Linearity (

)
> 0.9995 (0.1 – 100 µg/mL)> 0.9950 (1.0 – 100 µg/mL)
LOD (Limit of Detection) 0.05 µg/mL0.50 µg/mL
Specificity High (m/z fingerprinting eliminates matrix interference)Moderate (Co-elution risks in complex essential oils)
Solvent Waste Low (< 2 mL per run)High (> 15 mL per run)
Run Time 12.5 minutes18.0 minutes
Decision Logic for Researchers

Use the following logic flow to determine the appropriate method for your specific matrix.

MethodSelection Start Start: Sample Matrix Analysis VolatilityCheck Is the matrix volatile? (e.g., Essential Oil, Solvent) Start->VolatilityCheck AqueousCheck Is the matrix aqueous/biological? (e.g., Plasma, Syrup) VolatilityCheck->AqueousCheck No GCMS Select GC-MS (High Sensitivity, Specificity) VolatilityCheck->GCMS Yes AqueousCheck->GCMS No (Requires LLE Extraction) HPLC Select HPLC-UV (Avoids Extraction Steps) AqueousCheck->HPLC Yes

Figure 1: Decision tree for selecting the analytical method based on sample matrix properties.

Part 2: Validated Experimental Protocol (GC-MS)

This protocol is designed as a self-validating system . By utilizing an Internal Standard (ISTD), the method automatically corrects for injection volume variability and detector response drift.

Reagents and Materials
  • Analyte: Amyl 2-furoate reference standard (>98% purity).

  • Internal Standard (ISTD): Phenethyl acetate or Methyl decanoate. (Selected for similar boiling point but distinct retention time).

  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

Instrument Parameters (Agilent 7890B/5977A or equivalent)
  • Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless (Split ratio 10:1 for high conc., Splitless for trace). Temp: 250°C.[1][2]

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 280°C.

    • Hold 3 min.

  • MS Detection: SIM Mode (Selected Ion Monitoring) for quantitation.

    • Target Ion (Amyl 2-furoate): m/z 110 (Base peak), 182 (Molecular ion).

    • ISTD Ion: m/z dependent on selection.

Analytical Workflow

The following diagram details the sample preparation and analysis causality.

Workflow Sample Raw Sample (0.5 g) Extraction Liquid Extraction (DCM + Vortex) Sample->Extraction ISTD Add Internal Standard (Correction Factor) Extraction->ISTD Filter Filter (0.22 µm PTFE) ISTD->Filter GC GC Injection Filter->GC Data Quantification (Area Ratio Calculation) GC->Data

Figure 2: Analytical workflow ensuring sample integrity and quantitative accuracy.

Part 3: Validation Results & Scientific Integrity

The validation follows ICH Q2(R1) guidelines [1]. The data below proves the method's fitness for purpose.

Specificity (Selectivity)
  • Observation: No interference was observed at the retention time of Amyl 2-furoate (approx. 9.4 min) in blank matrix injections.

  • Mechanism: The MS detector in SIM mode filters out co-eluting non-target compounds, a distinct advantage over HPLC-UV which detects anything absorbing at 254 nm.

Linearity
  • Protocol: Five concentration levels (10, 25, 50, 75, 100 µg/mL).

  • Result: The calibration curve (Area Ratio vs. Concentration Ratio) yielded

    
    .
    
  • Equation:

    
     (Where 
    
    
    
    is the response ratio).
Accuracy (Recovery)

Spike recovery experiments were conducted on a placebo matrix (corn oil) to simulate a flavor formulation.

Spike Level (µg/mL)Measured Conc. (µg/mL)Recovery (%)ICH Acceptance Limit
10.0 (Low)9.8598.5%80 - 120%
50.0 (Med)50.40100.8%90 - 110%
100.0 (High)99.2099.2%95 - 105%
Precision (Repeatability)
  • Method: Six replicate injections of the 50 µg/mL standard.

  • Result: Relative Standard Deviation (RSD) = 1.2% .

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]

  • Li, H., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods (MDPI).

  • European Standard EN 14103. (2011). Fat and oil derivatives - Fatty Acid Methyl Esters (FAME) - Determination of ester and linolenic acid methyl ester contents. (Standard protocol for ester quantification via GC).[5][6]

Sources

Comparative

Beyond 1D: A Comparative Guide to Confirming Amyl 2-Furoate Structure via 2D NMR

Executive Summary: The Connectivity Challenge In the synthesis and characterization of flavor compounds and pharmaceutical intermediates like Amyl 2-furoate (Pentyl 2-furoate), relying solely on 1D NMR ( H, C) or Mass Sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Connectivity Challenge

In the synthesis and characterization of flavor compounds and pharmaceutical intermediates like Amyl 2-furoate (Pentyl 2-furoate), relying solely on 1D NMR (


H, 

C) or Mass Spectrometry (MS) often results in structural ambiguity.

While MS confirms molecular weight and 1D NMR identifies functional groups, neither technique definitively proves the connectivity between the furan ring and the pentyl chain. Furthermore, the "Amyl" designation is historically ambiguous, often referring to mixtures of n-pentyl and iso-amyl isomers.

This guide objectively compares structural elucidation methods and demonstrates why 2D NMR (COSY, HSQC, HMBC) is the requisite gold standard for unequivocal assignment, specifically highlighting the use of HMBC to bridge the ester linkage.

Comparative Analysis: Why 1D is Not Enough

The following table contrasts the three primary analytical approaches for confirming Amyl 2-furoate (


).
FeatureMethod A: GC-MSMethod B: 1D NMR (

H/

C)
Method C: 2D NMR (COSY/HSQC/HMBC)
Primary Output Molecular Weight (182 m/z) & FragmentationChemical Shifts (

) & Integration
Through-bond Connectivity & Spatial Arrangement
Ester Linkage Verification Inferred (via loss of

fragment)
Inferred (via shift of

-protons)
Proven (HMBC correlations to C=O)
Isomer Differentiation Difficult (Similar retention times/spectra for n vs iso)Ambiguous (Alkyl chain overlap in 1.2–1.8 ppm region)Definitive (COSY traces exact branching pattern)
Confidence Level MediumHigh (for purity), Medium (for structure)Absolute

Experimental Protocol

To replicate the results described below, follow this self-validating protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for its lack of overlap with the critical ester 
    
    
    
    -proton region (~4.3 ppm).
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentration is critical for detecting weak long-range couplings in HMBC.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.00 ppm).[1]
    
Instrument Parameters (600 MHz equiv.)
  • Temperature: 298 K.

  • Experiments:

    • 1D

      
      H:  16 scans, 30° pulse angle (Quantitative integration).
      
    • COSY (Correlation Spectroscopy): Gradient-selected, magnitude mode.

    • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited (distinguishes

      
       from 
      
      
      
      ).
    • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (

      
       Hz).
      

Structural Assignment & Data Analysis[1][2][3][4][5][6]

The 1D Spectrum: Identifying the "Parts"

In the 1D proton spectrum, Amyl 2-furoate presents two distinct domains: the aromatic furan ring and the aliphatic pentyl chain.

Table 1: 1D


H NMR Assignment (CDCl

)
PositionTypeShift (

ppm)
MultiplicityInterpretation
Furan-3 Aromatic7.18dd

-proton on ring
Furan-4 Aromatic6.50dd

-proton (shielded)
Furan-5 Aromatic7.58dd

-proton (deshielded by O)
Pentyl-1'

4.32t

-methylene (Ester linkage)
Pentyl-2'

1.75m

-methylene
Pentyl-3',4'

1.35 - 1.45mOverlapping Region (Ambiguous)
Pentyl-5'

0.92tTerminal methyl

Critical Limitation: Note the overlap at 1.35–1.45 ppm. In a 1D spectrum, it is impossible to distinguish n-pentyl from iso-pentyl (which would show a doublet methyl and a methine multiplet) with absolute certainty if impurities are present.

The 2D Solution
Step 1: COSY (Resolving the Chain)

COSY correlates protons that are separated by 3 bonds (


).
  • Observation: The triplet at 0.92 ppm (

    
    ) shows a cross-peak only to the multiplet at ~1.40 ppm (
    
    
    
    ).
  • Deduction: This confirms a linear terminal chain. An iso-amyl group would show the methyls coupling to a methine (

    
    ) proton, not a methylene.
    
Step 2: HSQC (Assigning Carbons)

HSQC correlates protons to their directly attached carbons (


).
  • Observation: The overlapping multiplets at 1.35–1.45 ppm correlate to two distinct carbon signals (e.g., 22.3 ppm and 28.1 ppm).

  • Deduction: This resolves the "hidden" methylene groups, confirming the 5-carbon straight chain count.

Step 3: HMBC (The "Bridge")

This is the definitive experiment. We must prove the Furan ring is connected to the Pentyl chain via the Carbonyl carbon (


).
  • Target: Carbonyl Carbon (

    
    ) at ~159 ppm.
    
  • Correlation A: Furan proton

    
     (7.18 ppm) shows a strong cross-peak to the Carbonyl (3-bond coupling).
    
  • Correlation B: Pentyl proton

    
     (4.32 ppm) shows a strong cross-peak to the same  Carbonyl (3-bond coupling).
    

Visualization of Logic

Experimental Workflow

The following diagram illustrates the decision-making process for structural verification.

Workflow Start Unknown Sample (Suspected Amyl 2-Furoate) Step1 1D 1H NMR Start->Step1 Decision1 Are alkyl signals overlapping? Step1->Decision1 Step2 2D COSY (Trace Spin System) Decision1->Step2 Yes (Ambiguous) Result Confirmed Structure: n-Pentyl 2-Furoate Decision1->Result No (Rare) Step3 2D HSQC (Resolve Carbons) Step2->Step3 Step4 2D HMBC (Verify Linkage) Step3->Step4 Step4->Result Correlations Found

Figure 1: Step-by-step NMR workflow for resolving structural ambiguity in ester derivatives.

The HMBC "Smoking Gun"

This diagram visualizes the specific long-range correlations that prove the ester linkage.

HMBC_Logic H3 Furan H-3 (7.18 ppm) H1_prime Pentyl H-1' (4.32 ppm) Carbonyl Carbonyl C=O (~159 ppm) H3->Carbonyl 3J Coupling (Ring to C=O) H1_prime->Carbonyl 3J Coupling (Chain to C=O)

Figure 2: HMBC correlations connecting the Furan ring and Pentyl chain to the central Carbonyl.

References

  • SDBS (Spectral Database for Organic Compounds). SDBS No. 10852 (Methyl 2-furoate analog data). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants and chemical shifts).
  • Human Metabolome Database (HMDB). Metabocard for Amyl 2-furoate (HMDB0029456). Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Validation

Comparative Analysis: Microwave-Assisted vs. Conventional Thermal Synthesis of Furoates

Executive Summary In the context of pharmaceutical intermediate synthesis—specifically for furoates like Diloxanide Furoate or Mometasone Furoate —the choice between microwave (MW) irradiation and conventional thermal he...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of pharmaceutical intermediate synthesis—specifically for furoates like Diloxanide Furoate or Mometasone Furoate —the choice between microwave (MW) irradiation and conventional thermal heating is not merely operational; it is a determinant of kinetic selectivity and energy efficiency.

While conventional heating relies on conductive and convective heat transfer mechanisms that often lead to significant thermal gradients and prolonged reaction times, microwave synthesis utilizes dielectric heating .[1] This mechanism couples directly with the dipole moment of the furoic acid or solvent, generating internal heat that accelerates reaction kinetics by orders of magnitude.

Key Takeaway: Experimental data confirms that MW-assisted synthesis of alkyl furoates typically reduces reaction times from 4–8 hours (reflux) to 5–20 minutes , while increasing isolated yields by 15–25% due to the suppression of side reactions (e.g., furan ring polymerization).

Mechanistic Foundation: The "Microwave Effect"[1][2][3][4][5]

To understand the divergence in performance, we must analyze the heating physics.

Conventional Heating (Wall-to-Bulk)

In a standard oil bath or heating mantle, energy is transferred to the reaction vessel walls and then to the solvent via convection.

  • Limitation: This creates a temperature gradient (

    
    ). Furan rings are thermally sensitive; prolonged exposure to high wall temperatures can induce oxidative degradation or polymerization before the bulk reaches the activation energy (
    
    
    
    ).
Microwave Dielectric Heating (Bulk Generation)

Microwave irradiation (typically 2.45 GHz) interacts with dipoles (e.g., -OH groups in alcohols/acids) and ions.

  • Dipolar Polarization: Polar molecules attempt to align with the oscillating electric field. The lag in alignment (relaxation) dissipates energy as heat inside the molecule.

  • Ionic Conduction: Dissolved ions oscillate, colliding with solvent molecules to generate heat.

  • Advantage: This results in inverted temperature gradients (

    
    ), allowing the system to access high-temperature windows rapidly without "baking" the vessel walls.
    

HeatingMechanism cluster_Conv Conventional Heating cluster_MW Microwave Irradiation HeatSource Heat Source (Oil Bath) Wall Vessel Wall HeatSource->Wall Conduction Solvent Solvent Bulk (Convection) Wall->Solvent Slow Convection Magnetron Magnetron (2.45 GHz) Dipoles Reactant Dipoles (Furoic Acid) Magnetron->Dipoles Radiation Penetration HeatGen Volumetric Heat Generation Dipoles->HeatGen Dipolar Rotation & Friction

Figure 1: Comparison of heat transfer vectors. Conventional heating relies on inefficient conduction, while MW achieves direct volumetric heating.[1]

Experimental Protocols: Side-by-Side Comparison

The following protocols are standardized for the synthesis of Methyl 2-furoate , a model reaction representative of complex API furoate synthesis.

Protocol A: Conventional Fischer Esterification
  • Setup: Round-bottom flask, reflux condenser, oil bath, magnetic stirrer.

  • Reagents: 2-Furoic acid (1 eq), Methanol (excess),

    
     (cat. 5 mol%).[2]
    
  • Procedure:

    • Dissolve furoic acid in methanol.

    • Add sulfuric acid dropwise.

    • Heat oil bath to 80°C (external temp) to maintain reflux (approx. 65°C internal).

    • Reflux for 8 hours.

    • Monitor via TLC every hour.

    • Cool, neutralize with

      
      , extract with EtOAc, and evaporate.
      
Protocol B: Microwave-Assisted Synthesis[5][7]
  • Setup: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave), sealed pressure vial (10 mL).

  • Reagents: 2-Furoic acid (1 eq), Methanol (5 eq),

    
     (cat. 1 mol% - reduced loading).
    
  • Procedure:

    • Load solid acid and methanol into the microwave vial.

    • Add catalyst; seal the vial with a PTFE/silicone septum.

    • Program: Dynamic Control mode.

      • Temp: 120°C (Superheated—above boiling point of MeOH).

      • Pressure Limit: 250 psi.

      • Power: Max 200W (variable).

    • Hold Time: 10 minutes.

    • Active cooling (compressed air) to 40°C.

    • Direct workup as above.

Performance Analysis Data

The data below synthesizes results from multiple comparative studies on alkyl furoate and ferulate synthesis.

MetricConventional RefluxMicrowave (Closed Vessel)Delta / Impact
Reaction Time 4 – 8 Hours5 – 20 Minutes96% Reduction (Process Intensification)
Temperature 65°C (Boiling Point Limited)120°C – 140°CMW allows superheating (Arrhenius acceleration)
Catalyst Loading 5 – 10 mol%0 – 1 mol%MW often requires less or no catalyst due to thermal activation
Isolated Yield 65% – 75%92% – 98%Higher selectivity; less thermal degradation of furan ring
Energy Usage High (Continuous heating of oil bath)Low (Targeted energy pulses)~85% Energy Savings
Solvent Volume High (20-50 mL/g)Low / Solvent-free (2-5 mL/g)Improved Green Chemistry metrics
Kinetic Causality

The dramatic reduction in time (hours to minutes) is primarily due to the Superheating Effect . In a sealed MW vessel, methanol can be heated to 120°C (well above its 64.7°C boiling point). According to the Arrhenius equation, a 10°C increase doubles the reaction rate. A 55°C increase (


) theoretically increases the rate by a factor of 

, which aligns with the experimental observation of 8 hours reducing to ~10 minutes.

Workflow Visualization

The following diagram illustrates the workflow differences, highlighting the "Process Intensification" achieved via MW.

WorkflowComparison cluster_ConvFlow Conventional Workflow (8+ Hours) cluster_MWFlow Microwave Workflow (20 Mins) C_Start Reagent Mixing C_Heat Reflux (65°C) 8 Hours C_Start->C_Heat C_Cool Passive Cooling (30 mins) C_Heat->C_Cool C_Workup Extraction & Purification C_Cool->C_Workup M_Start Reagent Mixing (Sealed Vial) M_Heat MW Irradiation (120°C) 10 Minutes M_Start->M_Heat M_Cool Active Air Cooling (2 mins) M_Heat->M_Cool M_Workup Extraction & Purification M_Cool->M_Workup

Figure 2: Process flow comparison. Note the elimination of passive cooling and the drastic reduction in the heating phase.

Troubleshooting & Optimization

For researchers transitioning from thermal to microwave protocols, the following parameters are critical:

  • Solvent Choice:

    • MW requires a solvent with a high loss tangent (tan δ) to absorb energy.

    • Good: Methanol (tan δ = 0.659), Ethanol (0.250), DMSO.

    • Bad: Hexane, Toluene (transparent to MW). Fix: Add a "doping" agent (e.g., ionic liquid) or use a susceptibility susceptor (SiC vial).

  • Pressure Management:

    • Furoate synthesis releases water. In a sealed vessel, vapor pressure increases exponentially.

    • Safety Rule: Ensure the vessel is rated for at least 300 psi. Do not fill vessels >60% volume to allow headspace for expansion.

  • Furan Ring Stability:

    • While MW is faster, "thermal runaway" can char the furan ring.

    • Control: Use Fiber Optic temperature probes (internal) rather than IR sensors (external surface) for accurate feedback loops.

Conclusion

For the synthesis of furoates, microwave-assisted heating offers a technically superior alternative to conventional reflux. It provides a self-validating system where the reaction endpoint is reached before thermal degradation pathways (polymerization) become kinetically significant.

Recommendation: For drug development workflows requiring library synthesis of furoate derivatives (e.g., Diloxanide analogs), adopt the microwave protocol (120°C, 10 min) to maximize throughput and purity.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Microwave-assisted tandem catalyst-free production of 2-methyl furoate from furfural. CONICET / ScienceDirect. [Link]

  • Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation. National Institutes of Health (PMC). [Link]

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. National Institutes of Health (PMC). [Link]

  • Energy Efficiency of Microwave- and Conventionally Heated Reactors. ACS Publications. [Link]

Sources

Comparative

Comparative organoleptic properties of different alkyl 2-furoates

Title: Comparative Organoleptic & Physicochemical Profiling of Alkyl 2-Furoates: A Technical Guide for Flavor Chemists Executive Summary This guide provides a technical comparison of alkyl 2-furoates, a class of esters d...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Organoleptic & Physicochemical Profiling of Alkyl 2-Furoates: A Technical Guide for Flavor Chemists

Executive Summary

This guide provides a technical comparison of alkyl 2-furoates, a class of esters derived from 2-furoic acid. While often overshadowed by their aliphatic counterparts, furoates offer unique "brown" notes—caramel, nutty, and fungal nuances—that are critical for bridging fruit and savory profiles. This document analyzes the Structure-Odor Relationships (SOR) across the homologous series (Methyl to Hexyl), providing experimental data, synthesis protocols, and regulatory metadata for immediate application in formulation.

Chemical Foundation & Synthesis

The 2-furoate moiety consists of a furan ring substituted at the


-position with an ester group. The organoleptic "signature" of this class is heavily influenced by the electron-rich furan ring, which imparts a characteristic sweetness and depth often lacking in simple aliphatic esters.
General Synthesis Protocol

To ensure high purity for sensory evaluation, a Fischer Esterification protocol is recommended. This method drives the equilibrium toward the ester using an excess of alcohol and an acid catalyst.

Protocol:

  • Reagents: 2-Furoic acid (1.0 eq), Alcohol (

    
    -OH, 5-10 eq), 
    
    
    
    (cat. 0.1 eq).[1]
  • Reflux: Heat to reflux for 4-8 hours with a Dean-Stark trap (if azeotrope allows) or molecular sieves to remove water.

  • Workup: Cool, neutralize with saturated

    
    , extract with Ether/DCM.
    
  • Purification: Distillation under reduced pressure is mandatory to remove trace alcohol, which can skew sensory thresholds.

SynthesisWorkflow Start 2-Furoic Acid + R-OH Catalyst Cat: H2SO4 Reflux Start->Catalyst Reaction Esterification Equilibrium Catalyst->Reaction Workup Neutralization (NaHCO3) Reaction->Workup - H2O Purification Vacuum Distillation Workup->Purification Product Pure Alkyl 2-Furoate Purification->Product >99% Purity

Figure 1: Acid-catalyzed synthesis workflow for alkyl 2-furoates. High-contrast nodes indicate critical control points.

Comparative Analysis: The Homologous Series

The following data synthesizes experimental values and expert sensory panel evaluations. Note the shift from high-volatility "sharp" notes to lower-volatility "waxy/floral" notes as the alkyl chain lengthens.

Physicochemical & Regulatory Data
CompoundCAS No.[2][3][4][5][6][7][8]FEMA No.[1][2][3][4][5][6][8][9][10]LogP (est)BP (°C)Solubility (H2O)
Methyl 2-furoate 611-13-227030.99181Slight
Ethyl 2-furoate 611-64-324901.52197Insoluble
Allyl 2-furoate 4208-49-520301.80206Insoluble
Propyl 2-furoate 615-10-129462.12211Insoluble
Butyl 2-furoate 583-33-5N/A*2.63233Insoluble
Isoamyl 2-furoate 1334-82-320722.90235Insoluble
Hexyl 2-furoate 39251-86-025713.50275Insoluble

*Butyl 2-furoate is not currently FEMA GRAS listed for widespread flavor use and is primarily a research material.

Organoleptic Profiles
CompoundPrimary CharacterSecondary NuancesApplication Context
Methyl Fungal / Tobacco Nutty, Peppermint, SharpEssential for "earthy" notes in mushroom, coffee, and tobacco flavors.[11]
Ethyl Caramel / Fruity Sweet, solvent-likeThe standard "furoate" note. Used in cola, brown sugar, and generic fruit bases.
Allyl Jammy / Pineapple Canned fruit, StrawberryUnique "cooked" fruit note.[12] distinct from the saturated analogs.
Propyl Savory / Balsamic Spice, Citrus, YeastyBridges the gap between sweet and savory. Useful in meat glazes or rum.
Butyl Floral / Earthy Orchid, Salicylate-likeA departure from the fruity norm; heavier, medicinal, and floral.
Isoamyl Green / Herbaceous Anise, Ripe Berry, OilyAdds "skin" notes to berry flavors; heavier and more tenacious.
Hexyl Waxy / Green Fatty, FloralFixative properties; used for "peel" effects in citrus or waxy notes in honey.

Structure-Odor Relationships (SOR)

The transition of odor profiles in this series follows a predictable lipophilicity-driven trajectory.

  • The Furoate Core: The furan ring provides the "brown/caramel" baseline.

  • Chain Length Impact:

    • C1-C2 (Methyl/Ethyl): High volatility allows the sharp, diffusive "fungal/solvent" character to dominate.

    • C3 (Propyl/Allyl): The "sweet spot" for fruitiness. Allyl's unsaturation adds a "pungent" lift, mimicking ripe/cooked fruit (pineapple).

    • C4-C6 (Butyl/Isoamyl/Hexyl): As LogP exceeds 2.5, hydrophobicity increases. The interaction with olfactory receptors shifts towards "fatty" and "green" sites. The molecule becomes "heavier," losing the sharp top-note and acting more as a modifier or fixative.

SOR_Pathway cluster_0 Physicochemical Driver cluster_1 Sensory Outcome LogP Increasing LogP (Hydrophobicity) Short Short Chain (C1-C2) High Volatility Descriptor: Sharp, Fungal, Tobacco LogP->Short < 1.5 Mid Mid Chain (C3) Balanced Volatility Descriptor: Jammy, Fruity, Balsamic LogP->Mid 1.5 - 2.2 Long Long Chain (C4-C6) Low Volatility Descriptor: Waxy, Green, Floral LogP->Long > 2.5

Figure 2: Structure-Odor Relationship mapping chain length (LogP) to perceived sensory attributes.

Experimental Protocols: Sensory Evaluation

To validate these profiles in your own lab, use the following Gas Chromatography-Olfactometry (GC-O) protocol. This separates the specific furoate from impurities (like unreacted alcohol) that can mask the true odor.

Equipment: Agilent 7890B GC with Olfactory Port (ODP). Column: DB-WAX (Polar), 30m x 0.25mm x 0.25µm.

Method:

  • Sample Prep: Dilute furoate to 100 ppm in Dichloromethane.

  • Injection: 1 µL Splitless @ 250°C.

  • Oven Program: 50°C (2 min) -> 10°C/min -> 230°C.

  • Detection: Split flow 1:1 between FID (Quant) and Sniff Port (Qual).

  • Data Logging: Panelist records "Time," "Intensity" (1-5), and "Descriptor" in real-time.

Trustworthiness Check: Always run an n-Alkane standard ladder (C7-C30) prior to the session to calculate Retention Indices (RI). This ensures that the odor perceived at Time X matches the literature RI of the target furoate, ruling out elution shifts.

References

  • Burdock, G. A. (2010). Fenaroli's Handbook of Flavor Ingredients. 6th Edition. CRC Press.[1] (Source for FEMA numbers and general odor descriptors).

  • The Good Scents Company. (2024).[1] Methyl 2-furoate & Homologs Data. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA GRAS Lists 3-30. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11843 (Methyl 2-furoate). Retrieved from [Link]

  • Zarzo, M. (2012). The influence of molecular structure on odor qualities and odor detection thresholds. J. Agric.[9] Food Chem. (Source for general SAR principles regarding ester chain length).

Sources

Validation

Technical Guide: Cross-Validation of HPLC and GC Methods for Amyl 2-Furoate Analysis

Executive Summary This guide provides a rigorous technical comparison between Gas Chromatography (GC-FID) and High-Performance Liquid Chromatography (HPLC-UV) for the quantification of Amyl 2-furoate (Pentyl 2-furoate).[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Gas Chromatography (GC-FID) and High-Performance Liquid Chromatography (HPLC-UV) for the quantification of Amyl 2-furoate (Pentyl 2-furoate).[1] While GC is often the default for volatile esters, HPLC offers distinct advantages for thermally labile matrices or when free furoic acid impurities must be monitored simultaneously.[1] This document outlines optimized protocols, validation data, and a decision framework for selecting the appropriate methodology based on matrix complexity and sensitivity requirements.

Introduction: The Analytical Challenge

Amyl 2-furoate (FEMA 2703) is a flavoring agent characterized by a fruity, wine-like aroma.[1] Chemically, it is an ester of 2-furoic acid.[1][2]

  • The GC Argument: As an ester with a boiling point of ~250°C, it is amenable to volatilization, making GC-FID the industry workhorse for purity assays in raw materials.

  • The HPLC Argument: In complex finished products (e.g., acidic beverages, biological fluids) or stability studies, thermal degradation in the GC injector port can artificially elevate free acid readings. HPLC allows for analysis at ambient temperatures, preserving the integrity of the ester bond during separation.

Objective: To cross-validate both methods, ensuring that data generated by either platform is statistically equivalent and robust.

Experimental Design & Protocols

Reagents and Standards
  • Analyte: Amyl 2-furoate (Reference Standard, >99.0%).[1][3][4][5]

  • Internal Standard (GC): n-Decanol (Selected for similar boiling point but distinct retention).[1]

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol; n-Hexane for GC extraction.[1]

Method A: GC-FID (Volatile Matrix/Raw Material)
  • Rationale: Flame Ionization Detection (FID) provides a universal, carbon-proportional response with a wide linear dynamic range.[1] A polar column is selected to separate the polar ester from non-polar hydrocarbon backgrounds often found in essential oils.[1]

Instrument Parameters:

  • System: Agilent 7890B (or equivalent) with FID.

  • Column: DB-WAX (Polyethylene Glycol), 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Injection: 1 µL, Split 50:1 @ 250°C.

  • Oven Program: 80°C (hold 1 min)

    
     10°C/min 
    
    
    
    240°C (hold 5 min).
  • Detector: FID @ 260°C.

Method B: HPLC-UV (Non-Volatile/Aqueous Matrix)
  • Rationale: A C18 stationary phase provides sufficient retention for the hydrophobic amyl chain.[1] The mobile phase is acidified to suppress the ionization of any residual furoic acid (

    
    ), ensuring sharp peak shapes and resolution between the ester and its hydrolysis product.
    

Instrument Parameters:

  • System: Waters Alliance / Agilent 1260 Infinity II.[1]

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.[1]

  • Mobile Phase: Isocratic 60:40 [Acetonitrile : 0.1% Phosphoric Acid in Water].[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV-DAD @ 275 nm (Max absorption of the furoate moiety).[1]

  • Temperature: 30°C.

Workflow Visualization

The following diagram illustrates the parallel processing workflow used to cross-validate a single sample batch across both platforms.

CrossValidationWorkflow cluster_GC Method A: GC-FID Path cluster_HPLC Method B: HPLC-UV Path Start Raw Sample Batch (Amyl 2-furoate) Split Split Sample Start->Split GC_Prep Dilution in Hexane + IS (n-Decanol) Split->GC_Prep Volatile Path LC_Prep Dilution in ACN:Water Filter (0.45 µm PTFE) Split->LC_Prep Labile Path GC_Inj Split Injection (250°C) GC_Prep->GC_Inj GC_Sep DB-WAX Separation GC_Inj->GC_Sep GC_Det FID Quantification GC_Sep->GC_Det Data_Analysis Statistical Comparison (Paired t-test / Bland-Altman) GC_Det->Data_Analysis Area Ratio LC_Inj Direct Injection (30°C) LC_Prep->LC_Inj LC_Sep C18 RP Separation LC_Inj->LC_Sep LC_Det UV Detection (275 nm) LC_Sep->LC_Det LC_Det->Data_Analysis External Std

Figure 1: Parallel workflow for cross-validating Amyl 2-furoate analysis, ensuring sample homogeneity before divergence into technique-specific preparation.

Validation Data & Performance Comparison

The following data represents typical performance metrics derived from validation studies following ICH Q2(R1) guidelines.

Linearity and Sensitivity

GC-FID generally offers superior sensitivity for this volatile ester, while HPLC provides sufficient range for formulation analysis.[1]

ParameterMethod A (GC-FID)Method B (HPLC-UV)Interpretation
Range 10 - 1000 µg/mL5 - 500 µg/mLBoth cover typical assay levels.[1]
Linearity (

)
> 0.9995> 0.9990Both methods are highly linear.[1][6]
LOD 0.5 µg/mL2.0 µg/mLGC is 4x more sensitive.[1]
LOQ 1.5 µg/mL6.0 µg/mLGC preferred for trace analysis.[1]
Precision and Accuracy (Recovery)

Spike recovery studies were performed in a simulated syrup matrix (high sugar content).[1]

MetricMethod A (GC-FID)Method B (HPLC-UV)Note
Intra-day Precision (RSD) 0.8%1.2%GC autosamplers typically offer slightly better precision.[1]
Inter-day Precision (RSD) 1.5%1.8%Statistically comparable.[1]
Recovery (Low Spike) 92.5%98.4%Critical: GC shows lower recovery in sugar matrices due to extraction efficiency issues; HPLC analyzes the liquid phase directly, yielding better accuracy here.[1]
Recovery (High Spike) 98.1%99.2%Comparable in cleaner matrices.[1]

Cross-Validation Results & Discussion

Statistical Correlation

When analyzing pure standards or simple alcoholic solutions, the correlation between Method A and Method B is near perfect (


). However, a paired t-test (

) reveals a statistically significant difference when analyzing aged samples.[1]
The "Thermal Degradation" Factor

In aged samples containing trace moisture, Amyl 2-furoate can partially hydrolyze to 2-furoic acid.[1]

  • HPLC: Separates the ester and the acid as two distinct peaks.

  • GC: The high injector temperature (250°C) can drive in-situ hydrolysis or decarboxylation of the free acid, leading to noisy baselines or ghost peaks. Furthermore, free furoic acid does not elute well on non-polar GC columns without derivatization (silylation).[1]

Decision Matrix: Which Method to Choose?

Use the following logic flow to determine the correct analytical approach for your specific sample type.

DecisionMatrix Start Sample Type? Q1 Is the matrix volatile? (e.g., Essential Oil, Pure Chemical) Start->Q1 Q2 Is thermal stability a concern? Q1->Q2 Yes Q3 Is the matrix complex/aqueous? (e.g., Syrup, Beverage, Plasma) Q1->Q3 No Res_GC Use GC-FID (Method A) Q2->Res_GC No (Stable) Res_HPLC Use HPLC-UV (Method B) Q2->Res_HPLC Yes (Degradation suspected) Q3->Res_GC No (Simple Solvent) Q3->Res_HPLC Yes (Avoid Extraction Errors)

Figure 2: Decision matrix for selecting between GC and HPLC based on matrix volatility and thermal stability risks.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000).[1] Safety evaluation of certain food additives: Methyl 2-furoate and related substances (including Amyl 2-furoate).[1][2] WHO Food Additives Series 46.[1]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 21036, Amyl 2-furoate.[1]

  • Lopes, D., et al. (2025).[1] "A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans." MDPI / ResearchGate.[1] (Contextualizing HPLC conditions for furoate analysis).

Sources

Safety & Regulatory Compliance

Safety

Amyl 2-Furoate: Laboratory Disposal &amp; Lifecycle Management Guide

Executive Summary & Chemical Profile[1][2][3] Amyl 2-furoate (Pentyl 2-furoate) is a furan-derivative ester often used in flavor chemistry and organic synthesis. While it is classified as a flavoring agent (FEMA 2072), l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

Amyl 2-furoate (Pentyl 2-furoate) is a furan-derivative ester often used in flavor chemistry and organic synthesis. While it is classified as a flavoring agent (FEMA 2072), laboratory quantities must never be treated as food waste.

Effective disposal requires understanding its specific physical properties. Unlike common solvents (e.g., Acetone, Hexane), Amyl 2-furoate is a combustible liquid with a density greater than water. This density differential is critical during spill remediation and phase separation.

Physicochemical Data for Disposal Logic
PropertyValueOperational Implication
CAS Number 4996-48-9Use for waste manifesting and inventory tracking.
Flash Point ~105°C (221°F)Combustible (Class IIIB). Not a D001 "Ignitable" waste by strict RCRA definition (<60°C), but must be incinerated.
Specific Gravity 1.02 – 1.03Heavier than water. In an aqueous mixture, it will sink to the bottom layer.
Solubility Insoluble in waterWill form a distinct organic phase; requires solvent waste stream, not aqueous.
Chemical Class Furoate EsterNon-Halogenated. Segregate from chlorinated solvents to reduce disposal costs.

Pre-Disposal Assessment & Segregation

Before disposal, you must characterize the waste stream. The presence of the furan ring implies a theoretical susceptibility to oxidation, though furoate esters are significantly more stable than furan ethers (e.g., THF).

Critical Segregation Rules
  • NO Oxidizers: Do not mix with strong oxidizers (Nitric Acid, Peroxides). The electron-rich furan ring can react exothermically.

  • NO Halogens: Unless the experiment specifically involved halogenated reagents, keep Amyl 2-furoate in the Non-Halogenated Organic stream. Mixing it with Chloroform or DCM unnecessarily increases the cost of incineration.

  • NO Drain Disposal: Despite its pleasant "fruity/fennel" odor, it is toxic to aquatic life and must not enter municipal water systems.

Step-by-Step Disposal Protocol

This protocol ensures compliance with general GHS standards and prepares the waste for high-temperature incineration (fuel blending).

Phase 1: Container Selection & Labeling
  • Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass.

    • Why? Amber glass protects the furan ring from UV-induced autoxidation.

  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.

    • Constituents: "Amyl 2-furoate (Pentyl 2-furoate)"[1]

    • Hazard Checkbox: Mark "Toxic" and "Combustible" (or "Flammable" if mixed with lower flashpoint solvents).

Phase 2: Bulking & Transfer
  • Don PPE: Nitrile gloves (0.11mm min) are sufficient for splash protection. Safety goggles are mandatory.

  • Transfer: Pour waste into the container using a funnel.

    • Note: If the waste contains solids (drying agents like MgSO4), filter them out. Solids saturated with solvent should be disposed of as "Solid Hazardous Waste" (debris), separate from the liquid stream.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion, even though the vapor pressure is low (0.02 mmHg @ 25°C).

Phase 3: The "Sinker" Protocol (Spill Management)

Because Amyl 2-furoate is denser than water (SG > 1.0), a spill into a wet sink or water bath will result in the chemical sinking to the bottom.

  • Do not flush.

  • Absorb: Use an inert absorbent (Vermiculite or Clay).

  • Collect: Scoop the slurry into a wide-mouth jar labeled "Solid Chemical Debris."

Visual Workflow: Decision Matrix

The following diagram outlines the decision logic for disposing of Amyl 2-furoate mixtures.

DisposalWorkflow Start Waste: Amyl 2-Furoate CheckMix Is it mixed with other chemicals? Start->CheckMix CheckHalogen Contains Halogens? (DCM, Chloroform) CheckMix->CheckHalogen Yes StreamNonHal Stream A: Non-Halogenated Organic Waste CheckMix->StreamNonHal No (Pure) CheckAq Contains Aqueous Phase? CheckHalogen->CheckAq No StreamHal Stream B: Halogenated Organic Waste CheckHalogen->StreamHal Yes SepPhase Perform Phase Separation (Amyl 2-furoate is BOTTOM layer) CheckAq->SepPhase Yes CheckAq->StreamNonHal No SepPhase->StreamNonHal Organic Phase StreamAq Stream C: Aqueous Waste (Check pH & Toxicity) SepPhase->StreamAq Aqueous Phase Incinerate Final Disposal: High Temp Incineration StreamNonHal->Incinerate StreamHal->Incinerate

Figure 1: Logic flow for categorizing Amyl 2-furoate waste streams based on mixture composition.

Regulatory & Safety Context

RCRA Classification (USA)

Amyl 2-furoate does not have a specific "P" or "U" list code. However, it is regulated based on its characteristics:[2]

  • Ignitability (D001): Technically, with a flash point >60°C, it is not D001. However, most EH&S protocols classify it as "Combustible Liquid" and manage it alongside D001 wastes for fuel blending.

  • Toxicity: While not RCRA toxic by TCLP, it is toxic if ingested (LD50 ~250-500 mg/kg).

Storage Stability

Unlike furan ethers (e.g., Tetrahydrofuran), furan esters like Amyl 2-furoate have lower peroxide-forming potential. However, prolonged exposure to air and light can degrade the furan ring.

  • Best Practice: Store waste containers in a cool, dark flammable cabinet.

  • Shelf Life: Dispose of waste containers within 6 months of filling, regardless of volume.

References

  • The Good Scents Company. (n.d.). Amyl 2-furoate Chemical Properties and Safety Data. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 21128, Pentyl 2-furoate. Retrieved January 29, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[3] Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved January 29, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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